tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKPCRXBAHJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408425 | |
| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155497-10-2 | |
| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, (1-benzylpyrrolidin-3-yl)methanamine, followed by its protection with a tert-butyloxycarbonyl (Boc) group.
Overall Synthetic Scheme
The synthesis of the target compound is achieved through the following two-stage reaction sequence:
-
Reduction of a Nitrile Precursor: The synthesis begins with the reduction of commercially available 1-benzylpyrrolidine-3-carbonitrile to the corresponding primary amine, (1-benzylpyrrolidin-3-yl)methanamine.
-
Boc Protection: The resulting amine is then protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product, this compound.
Data Presentation
The following table summarizes the key reagents and typical yields for the two-step synthesis.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 1-Benzylpyrrolidine-3-carbonitrile | Lithium aluminum hydride (LiAlH₄), Diethyl ether or THF | (1-Benzylpyrrolidin-3-yl)methanamine | 80-90 |
| 2 | (1-Benzylpyrrolidin-3-yl)methanamine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM) | This compound | 90-98 |
Experimental Protocols
Step 1: Synthesis of (1-Benzylpyrrolidin-3-yl)methanamine
This procedure details the reduction of 1-benzylpyrrolidine-3-carbonitrile using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-Benzylpyrrolidine-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve 1-benzylpyrrolidine-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding distilled water (by volume, equal to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as water), and finally more distilled water (3 times the volume of the initial water addition).
-
Workup: Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms. Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Isolation: Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanamine as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the Boc protection of the primary amine synthesized in the previous step.
Materials:
-
(1-Benzylpyrrolidin-3-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (1-benzylpyrrolidin-3-yl)methanamine (1.0 equivalent) in dichloromethane or THF. Add triethylamine (1.2 equivalents) to the solution.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel if necessary.[1][2]
Visualizations
Logical Relationship of Synthetic Steps
Caption: Overall synthetic workflow for the target compound.
Experimental Workflow for Boc Protection
Caption: Experimental workflow for the Boc protection step.
References
A Technical Guide to the Physicochemical Properties of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (CAS No: 99735-30-5) is a protected amine derivative that serves as a crucial intermediate in organic synthesis and pharmaceutical research. Its structural framework, featuring a pyrrolidine ring, a benzyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block for a variety of more complex molecules. The Boc group provides stability under numerous reaction conditions and allows for selective deprotection, which is vital for controlled molecular functionalization.[1] This compound is particularly valuable in the medicinal chemistry field for developing protease inhibitors and other pharmacologically active agents.[1] A thorough understanding of its physicochemical properties is essential for its effective application in laboratory synthesis, reaction optimization, and drug design workflows.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 99735-30-5 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [3][4] |
| Melting Point | 111.0 to 115.0 °C | [1] |
| Boiling Point | 385.1 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.08 g/cm³ (Predicted) | [1][3] |
| Solubility | Solubility in water not determined.[1] Soluble in Methanol.[5] | [1][5] |
| LogP | 3.11440 (Predicted) | [1] |
| pKa | Data not available | |
| Flash Point | 186.7 ± 24.8 °C (Predicted) | [3][6] |
| Refractive Index | 1.546 (Predicted) | [3][4] |
Structural and Functional Analysis
The structure of this compound is composed of three key functional components that dictate its chemical reactivity and utility.
Experimental Protocols
While specific experimental records for this exact compound are proprietary, the following sections describe standard laboratory protocols for determining the key physicochemical properties listed above.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a substance's purity. A narrow melting range typically signifies a high degree of purity.
Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.[7]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[8][9] The tube is tapped gently to ensure the sample is compact.[8]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]
-
Observation & Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient (LogP) measures the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Principle: The "shake-flask" method is the gold standard for LogP determination.[10][11] It measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).[12]
Methodology:
-
Phase Saturation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[10][12] The layers are then allowed to separate completely.
-
Sample Preparation: A stock solution of the compound is prepared. A small aliquot is added to a mixture of the pre-saturated n-octanol and aqueous phases.[11]
-
Equilibration: The vial is sealed and shaken or agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-24 hours) to allow the compound to partition and reach equilibrium.[12][13]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.[12]
-
Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in each layer is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[14]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is fundamental to understanding a compound's ionization state at different pH levels, which affects its solubility, permeability, and receptor binding.
Principle: Potentiometric titration involves adding a titrant (a strong acid or base) of known concentration to a solution of the sample and monitoring the resulting change in pH with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[15][16]
Methodology:
-
System Calibration: The pH meter and electrode are calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[15][17]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically purified water, sometimes with a co-solvent if solubility is low). The solution's ionic strength is kept constant by adding a background electrolyte like KCl.[15] The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[17]
-
Titration: The solution is placed in a temperature-controlled vessel with a magnetic stirrer.[15] The titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.[17]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate. Data points are collected more frequently near the equivalence point where the pH changes most rapidly.[18]
-
Analysis: The collected data (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point on the titration curve.[18] At this point, the concentrations of the protonated and deprotonated species are equal.
Biological and Synthetic Context
This compound is not typically studied for direct biological activity. Instead, its significance lies in its role as a synthetic intermediate. The Boc-protected amine allows for the pyrrolidine core to be incorporated into larger molecules. Subsequent removal of the Boc group under acidic conditions unmasks the primary amine, which can then undergo further reactions such as amidation, alkylation, or reductive amination. This strategy is common in the synthesis of compounds targeting central nervous system agents and other bioactive molecules.[19] Although no specific signaling pathways are directly associated with this intermediate, the final products derived from it may target a wide range of biological pathways, depending on their ultimate structure.
References
- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]
- 2. 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | C16H24N2O2 | CID 3575823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 5. jingsj.com [jingsj.com]
- 6. 1-Benzyl-3-(Boc-amino)pyrrolidine CAS 99735-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. jove.com [jove.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. asdlib.org [asdlib.org]
- 19. tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate [myskinrecipes.com]
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate CAS number 99735-30-5
CAS Number: 99735-30-5
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides comprehensive information on the chemical properties, synthesis, and applications of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate.
Chemical and Physical Properties
This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the amine, while the benzyl group provides a useful handle for various chemical transformations.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 113 °C | |
| Boiling Point | 385.1 °C at 760 mmHg | |
| Density | 1.08 g/cm³ | |
| Flash Point | 186.7 °C | |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |
Safety Information
Standard safety precautions should be taken when handling this compound.
| Hazard | Description |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
Experimental Protocols
Synthesis of (R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
This protocol details the synthesis of the (R)-enantiomer of the target compound via Boc protection of (R)-1-benzyl-3-aminopyrrolidine.[2]
Materials:
-
(R)-(+)-1-Benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5.92 g (70.5 mmol) of sodium bicarbonate in 118 mL of deionized water.
-
Add the sodium bicarbonate solution to a solution of 5.00 g (28.4 mmol) of (R)-(+)-1-benzyl-3-aminopyrrolidine in 118 mL of acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 6.22 g (28.5 mmol) of di-tert-butyl dicarbonate to the mixture and continue stirring overnight at room temperature.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Extract the residue three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography using a mixture of methanol and dichloromethane (2:98) as the eluent.
-
Remove the solvent under vacuum to yield the final product.
Expected Yield: Approximately 65.2%[2]
Caption: Synthetic workflow for (R)-tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. A significant application is in the development of dual serotonin and noradrenaline reuptake inhibitors (SNRIs), which are used in the treatment of depression and other mood disorders.[3][4]
The Boc-protected amine allows for the strategic introduction of various functionalities. The benzyl group can also be modified or removed in subsequent synthetic steps.
Role as a Precursor to Dual Serotonin/Noradrenaline Reuptake Inhibitors
The synthesis of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors has been described.[3][4] In this context, the Boc-protected precursor is deprotected to reveal the free amine, which is then acylated or otherwise modified to produce the final active pharmaceutical ingredient.
Caption: Role as a precursor in the synthesis of dual serotonin/noradrenaline reuptake inhibitors.
References
- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]
- 2. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Spectral Landscape: A Technical Guide to the 13C NMR of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document presents a comprehensive prediction of the 13C NMR chemical shifts. This estimation is derived from a thorough analysis of structurally analogous compounds and established principles of NMR spectroscopy. The guide also outlines a standard experimental protocol for the acquisition of such data and includes a logical workflow for spectral assignment.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known chemical shifts of structurally related fragments, including N-Boc-protected amines, benzyl groups, and substituted pyrrolidine rings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification Based on Analogous Structures |
| C=O (carbamate) | ~155-156 | The carbonyl carbon of a Boc-protecting group typically resonates in this region[1]. |
| C(CH3)3 (tert-butyl) | ~79-80 | The quaternary carbon of the tert-butyl group in Boc-protected compounds is consistently found in this range[1][2]. |
| C(CH3)3 (tert-butyl) | ~28 | The methyl carbons of the tert-butyl group in Boc-protected compounds typically appear around this chemical shift[1][2]. |
| CH2 (benzyl) | ~53-60 | The benzylic methylene carbon chemical shift can vary based on the substituent on the nitrogen. |
| C (benzyl, quaternary) | ~138-140 | The quaternary aromatic carbon of the benzyl group attached to the nitrogen is expected in this downfield region. |
| CH (benzyl, ortho) | ~128-129 | Aromatic ortho-carbons in a benzyl group show resonances in this range. |
| CH (benzyl, meta) | ~128-129 | Aromatic meta-carbons in a benzyl group are typically observed in the same region as ortho-carbons. |
| CH (benzyl, para) | ~127 | The para-carbon of the benzyl group is expected to be slightly upfield compared to the ortho and meta carbons. |
| CH2 (pyrrolidine, C2) | ~53-55 | The pyrrolidine ring carbons adjacent to the nitrogen are expected in this range. |
| CH2 (pyrrolidine, C5) | ~53-55 | Similar to C2, this carbon is adjacent to the nitrogen. |
| CH (pyrrolidine, C3) | ~35-40 | The methine carbon of the pyrrolidine ring at the point of substitution. |
| CH2 (pyrrolidine, C4) | ~30-35 | The methylene carbon of the pyrrolidine ring. |
| CH2 (exocyclic) | ~40-45 | The methylene carbon connecting the pyrrolidine ring to the carbamate nitrogen. |
Experimental Protocol
The following is a generalized experimental protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[3]
-
The spectrometer should be tuned and the magnetic field shimmed to ensure high resolution and spectral quality.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer) is typically used.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although quantitative 13C NMR requires longer delays.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[3]
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts of the peaks are reported in parts per million (ppm).
Logical Workflow for 13C NMR Peak Assignment
The following diagram illustrates the logical workflow for the assignment of the predicted 13C NMR peaks to the carbon atoms of this compound. This process involves a combination of chemical shift prediction, analysis of peak multiplicities (if a non-decoupled spectrum is acquired), and comparison with spectral data of related compounds.
Caption: Logical workflow for assigning 13C NMR peaks.
References
Mass Spectrometry Analysis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate: A Technical Guide
This guide provides a comprehensive overview of the mass spectrometric analysis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a compound often utilized as an intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of its behavior under mass spectrometric conditions, including predictable fragmentation patterns and detailed experimental protocols.
Introduction
This compound contains a tert-Butoxycarbonyl (Boc) protecting group, which imparts a characteristic and predictable fragmentation pattern in mass spectrometry.[1] Understanding this fragmentation is crucial for the structural confirmation and purity assessment of this and similar molecules. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses, typically generating the protonated molecule [M+H]⁺ in the positive ion mode.[2]
Molecular and Mass Information
The fundamental quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.4 g/mol |
| Exact Mass | 290.1994 |
| Predicted [M+H]⁺ (m/z) | 291.2069 |
Predicted Mass Spectrometry Fragmentation
The fragmentation of Boc-protected amines is well-documented and primarily involves the loss of moieties from the Boc group itself.[1][3] The initial step is the protonation of the carbamate.[3][4] Subsequent fragmentation proceeds via two main pathways:
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da.
-
Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 100 Da, resulting from the combined elimination of isobutylene and carbon dioxide.[3]
Further fragmentation can occur within the benzylpyrrolidine structure, most commonly through the loss of the benzyl group.
The predicted major fragments for this compound are outlined in the table below.
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 291.21 | Protonated parent molecule |
| [M+H - C₄H₈]⁺ | 235.15 | Loss of isobutylene from the Boc group |
| [M+H - C₅H₉O₂]⁺ | 191.12 | Loss of the entire Boc group (isobutylene + CO₂) |
| [C₇H₇]⁺ | 91.05 | Benzyl cation |
| [M+H - C₅H₉O₂ - C₇H₇]⁺ | 100.08 | Loss of Boc and benzyl groups |
Experimental Protocols
A standardized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is essential for robust and reproducible analysis.[1]
Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Data Acquisition: Full scan mode from m/z 50-500. MS/MS fragmentation spectra should be acquired using collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to obtain detailed fragmentation data.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.
Caption: A typical experimental workflow for the LC-MS/MS analysis of small molecules.
Caption: Predicted fragmentation pathway for this compound.
References
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate molecular weight and formula
An In-depth Technical Guide to tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and a logical workflow for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. These properties have been determined based on its chemical structure. The molecular formula is C₁₇H₂₆N₂O₂ and the molecular weight is 290.4 g/mol .[1]
| Property | Value |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | tert-butyl N-((1-benzylpyrrolidin-3-yl)methyl)carbamate |
| CAS Number | 172477-98-4 |
Synthesis Protocol
Objective: To synthesize this compound by introducing a tert-butyloxycarbonyl (Boc) protecting group onto the primary amine of (1-benzylpyrrolidin-3-yl)methanamine.
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
-
A base (optional, e.g., triethylamine (Et₃N) or sodium bicarbonate)
-
Distilled water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (1-benzylpyrrolidin-3-yl)methanamine in the chosen solvent (e.g., dichloromethane). The flask should be equipped with a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents). If an acid scavenger is needed, a base like triethylamine (1.1 equivalents) can be added to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, the mixture is typically diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl, if a base was used), water, and brine.
-
Drying and Concentration: The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
This generalized protocol is based on common organic synthesis techniques for the formation of tert-butyl carbamates.[2]
Logical Workflow and Diagrams
The synthesis of this compound can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps from starting materials to the final purified product.
References
Solubility Profile of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the theoretical solubility considerations based on the compound's structure, and provides detailed, industry-standard experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers and drug development professionals with the necessary tools to assess the solubility of this compound and similar chemical entities.
Introduction
This compound is a protected amine derivative frequently utilized in the synthesis of complex nitrogen-containing heterocyclic compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The presence of both polar (carbamate) and non-polar (benzyl and tert-butyl groups) moieties suggests a nuanced solubility profile, which is explored in this guide.
Predicted Solubility Characteristics
The molecular structure of this compound features a combination of hydrophobic and hydrophilic regions. The benzyl and tert-butyl groups contribute to its lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the carbamate group and the nitrogen atom within the pyrrolidine ring can participate in hydrogen bonding, potentially conferring solubility in more polar organic solvents.
Quantitative Solubility Data
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)
| Solvent | Solvent Polarity Index | Predicted Solubility Category | Illustrative Solubility ( g/100 mL) |
| Hexane | 0.1 | Low | < 0.1 |
| Toluene | 2.4 | Moderate | 1 - 5 |
| Diethyl Ether | 2.8 | Moderate to High | 5 - 10 |
| Dichloromethane | 3.1 | High | > 10 |
| Ethyl Acetate | 4.4 | Moderate | 1 - 5 |
| Acetone | 5.1 | Moderate | 1 - 5 |
| Isopropanol | 3.9 | Low to Moderate | 0.1 - 1 |
| Ethanol | 4.3 | Low to Moderate | 0.1 - 1 |
| Methanol | 5.1 | Low | < 0.1 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The following are standard laboratory protocols for both qualitative and quantitative assessment of solubility.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility and is useful for initial solvent screening.
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh approximately 10 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]
Objective: To determine the precise concentration of a saturated solution of the compound at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the mixture to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of the diluted solution using a validated HPLC or GC method.
-
Calculate the original concentration of the saturated solution to determine the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for understanding and determining the solubility of this compound. By following the outlined protocols, researchers can generate reliable data to inform their synthetic and development processes.
References
The Strategic Role of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of protecting groups and chiral building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate has emerged as a valuable intermediate, providing a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide delineates the fundamental role of this compound, offering insights into its synthesis, reactivity, and application in drug discovery. Detailed experimental protocols, collated quantitative data, and workflow visualizations are provided to equip researchers with the practical knowledge required for its effective utilization.
Introduction: A Versatile Building Block
This compound is a bifunctional molecule that combines the key features of a protected primary amine and a substituted pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group offers a robust yet readily cleavable protecting group for the primary amine, allowing for selective functionalization at other positions of the molecule. The 1-benzylpyrrolidine moiety provides a chiral scaffold that is frequently encountered in pharmacologically active compounds. The benzyl group can influence the stereochemical outcome of reactions and can be removed under hydrogenolysis conditions if required, further enhancing the synthetic utility of this intermediate.
Its structural attributes make it a sought-after precursor in the synthesis of various therapeutic agents, including protease inhibitors and receptor modulators. The conformational rigidity of the pyrrolidine ring and the ability to introduce diverse substituents via deprotection and subsequent derivatization of the amine functionality are key to its application in constructing libraries of compounds for drug screening.
Synthesis and Characterization
The synthesis of this compound typically involves the Boc protection of the corresponding primary amine, (1-benzylpyrrolidin-3-yl)methanamine. While a specific, detailed protocol for this exact transformation is not widely published in peer-reviewed journals, a general and reliable method for the Boc protection of primary amines can be adapted.
General Experimental Protocol for Boc Protection
Reaction:
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of (1-benzylpyrrolidin-3-yl)methanamine (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq).
-
A solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture over a period of 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Expected Yield: Yields for Boc protection of primary amines are typically high, often exceeding 90%.
Spectroscopic Characterization Data of Representative tert-Butyl Carbamates
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-Butyl benzylcarbamate | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |
| tert-Butyl (pyridin-3-ylmethyl)carbamate | 8.52-8.49 (m, 2H), 7.64 (d, J=8Hz, 1H), 7.28-7.25 (m, 1H), 5.18 (bs, 1H), 4.33 (s, 2H), 1.45 (s, 9H) | 155.90, 148.80, 148.50, 135.30, 134.70, 123.50, 79.80, 42.10, 28.30 |
| tert-Butyl (2-aminoethyl)carbamate | 4.99 (bs, 1H), 3.20 (t, J=4Hz, 2H), 2.82 (t, J=4Hz, 2H), 2.05 (s, 2H), 1.43 (s, 9H) | 156.02, 79.07, 41.63, 40.37, 28.40 |
Core Functionality in Organic Synthesis
The primary function of this compound in organic synthesis is to serve as a masked primary amine. The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, allowing for chemical modifications at other parts of the molecule without affecting the amine.
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions, regenerating the primary amine which can then participate in subsequent reactions.
General Experimental Protocol for Boc Deprotection:
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
The Boc-protected amine (1.0 eq) is dissolved in anhydrous DCM.
-
Trifluoroacetic acid (5-10 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the deprotected amine.
Quantitative Data for Representative Deprotection Reactions:
| Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| Boc-protected piperidine | 4M HCl in Dioxane | Dioxane | 2 | >95 |
| Boc-protected aniline | TFA | DCM | 1 | >95 |
Application in Drug Discovery: A Key Intermediate
The utility of this compound and its analogs is well-demonstrated in the synthesis of various pharmaceutical agents. For instance, a structurally related compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide.[1] This highlights the importance of such carbamate derivatives as building blocks in the development of novel therapeutics.[1]
The general workflow for utilizing this building block in a synthetic route is depicted below.
Caption: General workflow for the use of the title compound.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its role as a protected chiral amine building block provides a reliable and efficient entry point for the synthesis of complex nitrogen-containing molecules. The straightforward protocols for its presumed synthesis and subsequent deprotection, coupled with the stability of the Boc protecting group, make it an invaluable tool for researchers in both academic and industrial settings. As the quest for novel therapeutics continues, the application of such well-designed intermediates will undoubtedly remain a cornerstone of successful drug discovery and development programs.
References
The Strategic Role of the Boc Protecting Group in the Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection, valued for its reliability, stability, and facile cleavage under specific conditions. This technical guide provides a comprehensive analysis of the role of the Boc protecting group in the synthesis and application of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.
Core Principles: The Function of the Boc Protecting Group
The primary function of the Boc group in the context of this compound is to temporarily mask the nucleophilicity of the primary amine of the (1-benzylpyrrolidin-3-yl)methanamine precursor. This protection is crucial to prevent unwanted side reactions during subsequent synthetic transformations. By converting the highly reactive primary amine into a significantly less nucleophilic carbamate, chemists can selectively perform reactions on other parts of the molecule.
The Boc group's utility is further enhanced by its orthogonality to many other common protecting groups. It is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for a broad scope of chemical manipulations while the amine remains protected.[1][2] Its removal is typically achieved under mild acidic conditions, which ensures the integrity of other sensitive functional groups within the molecule.[3][4]
Synthesis and Characterization
The synthesis of this compound involves a straightforward yet critical Boc protection step. The precursor, (1-benzylpyrrolidin-3-yl)methanamine, is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the desired product. While specific experimental data for the target molecule is not extensively published, the general principles of Boc protection are well-established and consistently high-yielding.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 172477-98-4 |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.4 g/mol |
| Appearance | (Predicted) White to off-white solid or oil |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Table 2: Summary of General Reaction Conditions for Boc Protection of Primary Amines
| Parameter | Typical Conditions |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.5 equivalents) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol, Water |
| Base (optional) | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | >90% |
Experimental Protocols
Detailed methodologies for the key transformations involving the Boc group are provided below. These protocols are based on established procedures for similar substrates and represent best practices in the field.
Protocol 1: Boc Protection of (1-benzylpyrrolidin-3-yl)methanamine
This protocol outlines the synthesis of this compound.
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.2 equiv) (optional, if starting from an amine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1-benzylpyrrolidin-3-yl)methanamine in DCM or THF.
-
If the starting material is an amine salt, add triethylamine and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous NaHCO₃ solution or another suitable base.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected amine.
Signaling Pathways and Logical Relationships
The synthesis and deprotection of this compound can be visualized as a clear and logical workflow, essential for planning multi-step syntheses in drug development.
Caption: Synthetic workflow for the protection and deprotection of the primary amine.
Conclusion
The Boc protecting group plays an indispensable role in the synthesis of this compound, a valuable intermediate for the development of novel pharmaceuticals. Its ability to effectively mask the reactivity of the primary amine, coupled with its stability and selective removal, allows for precise chemical modifications at other positions of the molecule. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and scientists working to leverage this important synthetic building block in their drug discovery and development programs.
References
stability of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate under different conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate under various stress conditions. While specific quantitative stability data for this exact molecule is not extensively available in the public domain, this document synthesizes information based on the well-established chemical behavior of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the N-benzyl substituent, and the pyrrolidine ring. This guide outlines potential degradation pathways, presents representative stability data in tabular format, and provides detailed experimental protocols for forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. The included visualizations aim to clarify degradation mechanisms and experimental workflows for researchers in drug development and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical parameter that influences its storage, handling, and the design of synthetic routes. The molecule's structure comprises three key moieties that dictate its stability profile:
-
The tert-butyloxycarbonyl (Boc) group: A common amine protecting group, susceptible to cleavage under acidic and high-temperature conditions.
-
The N-benzyl group: Generally stable, but can be susceptible to oxidation and hydrogenolysis.
-
The pyrrolidine ring: A saturated heterocycle that can undergo oxidation.
Understanding the stability of this compound under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal stress) is essential for identifying potential degradants and developing stable formulations and analytical methods.
Chemical Structure and Potential Degradation Sites
The primary sites for degradation on this compound are the carbamate linkage and the pyrrolidine ring.
Stability under Forced Degradation Conditions
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[1][2] The following sections summarize the expected stability of this compound under various stress conditions, based on the known reactivity of carbamates and N-benzylpyrrolidine derivatives.
Hydrolytic Stability
The carbamate linkage is the most probable site of hydrolytic degradation.
-
Acidic Conditions: The Boc group is highly susceptible to acidic hydrolysis, leading to the formation of the corresponding primary amine, tert-butanol, and carbon dioxide. This degradation is expected to be significant.
-
Neutral Conditions: In the pH range of 5 to 7, the molecule is expected to be relatively stable, with the neutral hydrolysis pathway being predominant but slow.[3]
-
Basic Conditions: Carbamates are generally more stable under basic conditions compared to acidic conditions. However, at elevated pH and temperature, hydrolysis of the carbamate can occur, although typically at a slower rate than acidic hydrolysis.[4]
Table 1: Representative Hydrolytic Stability Data
| Condition | Temperature (°C) | Time (h) | Expected Degradation (%) | Major Degradant(s) |
| 0.1 M HCl | 60 | 24 | > 90% | (1-benzylpyrrolidin-3-yl)methanamine |
| Water (pH 7) | 60 | 72 | < 5% | No significant degradation |
| 0.1 M NaOH | 60 | 72 | 10-20% | (1-benzylpyrrolidin-3-yl)methanamine |
Oxidative Stability
The pyrrolidine ring and the N-benzyl group are potential sites for oxidative degradation.
-
The tertiary amine in the pyrrolidine ring can be oxidized to an N-oxide.
-
The benzylic position is also susceptible to oxidation.
Table 2: Representative Oxidative Stability Data
| Condition | Temperature (°C) | Time (h) | Expected Degradation (%) | Major Degradant(s) |
| 3% H₂O₂ | 25 (RT) | 48 | 15-30% | N-oxide derivatives, Benzaldehyde |
Thermal Stability
The Boc group is known to be thermally labile.[5][6]
-
At elevated temperatures (typically above 150 °C), thermal deprotection of the Boc group can occur, yielding the primary amine, isobutylene, and carbon dioxide.[5][7][8][9]
Table 3: Representative Thermal Stability Data
| Condition | Temperature (°C) | Time (h) | Expected Degradation (%) | Major Degradant(s) |
| Dry Heat | 100 | 72 | < 10% | Minor thermal deprotection |
| Dry Heat | 150 | 24 | > 50% | (1-benzylpyrrolidin-3-yl)methanamine |
Photostability
While the core structure does not contain strong chromophores that absorb UV-Vis light, the benzyl group may impart some sensitivity to photolytic degradation.
Table 4: Representative Photostability Data
| Condition | Intensity | Time (h) | Expected Degradation (%) | Major Degradant(s) |
| ICH Option 1 (UV/Vis) | 1.2 million lux hours & 200 W h/m² | As per ICH Q1B | < 5% | No significant degradation |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[10]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Hydrolytic Stress
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60 °C in a water bath.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60 °C in a water bath.
-
Withdraw samples at appropriate time intervals (e.g., 8, 24, 48, 72 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Heat the solution at 60 °C in a water bath.
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).
-
Oxidative Stress
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 8, 24, 48 hours).
Thermal Stress
-
Place a solid sample of the compound in a controlled temperature oven at 100 °C and 150 °C.
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).
-
Dissolve the samples in a suitable solvent for analysis.
Photolytic Stress
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be used to separate and quantify the parent compound from its degradation products.[11] Gas chromatography is generally not suitable for carbamates due to their thermal lability.[11]
Signaling Pathways and Experimental Workflows
Predicted Degradation Pathways
Experimental Workflow for Forced Degradation Studies
Conclusion
This compound is expected to be most susceptible to degradation under acidic and high-temperature conditions, primarily through the cleavage of the Boc protecting group. Oxidative degradation of the pyrrolidine ring and N-benzyl group is also possible. The compound is anticipated to be relatively stable under neutral, mild basic, and photolytic conditions. The provided protocols and workflows offer a robust framework for conducting forced degradation studies to confirm these predictions, identify and characterize any degradation products, and develop stability-indicating analytical methods. This information is critical for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important synthetic intermediate.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. taylorfrancis.com [taylorfrancis.com]
potential biological activities of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
An in-depth analysis of the scientific literature reveals that tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is predominantly utilized as a key intermediate in the synthesis of more complex molecules with specific biological activities. While there is no direct evidence of its own biological functions, its role as a structural precursor is well-documented, particularly in the development of enzyme inhibitors. This guide will focus on the biological activities of the compounds derived from this carbamate, providing insights into its potential applications in drug discovery and development.
Role as an Intermediate in the Synthesis of Human Neutrophil Elastase Inhibitors
A primary application of this compound is in the creation of potent and selective inhibitors of human neutrophil elastase (HNE). HNE is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. The overactivity of HNE leads to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage.
Derivatives synthesized from this compound have demonstrated significant inhibitory activity against HNE. These inhibitors are often characterized by their high potency and selectivity, which are crucial for therapeutic efficacy and minimizing off-target effects.
Quantitative Data on HNE Inhibitors
The following table summarizes the in vitro inhibitory activity of a key derivative synthesized using this compound against human neutrophil elastase.
| Compound ID | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| 1 | Human Neutrophil Elastase | 8.7 | FRET-based assay with MeOSuc-AAPV-AMC as substrate |
Experimental Protocol: HNE Inhibition Assay
The inhibitory activity of the synthesized compounds against HNE was determined using a fluorescence resonance energy transfer (FRET) based assay.
Materials:
-
Human neutrophil elastase (HNE), purified
-
MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin), fluorogenic substrate
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
The assay was performed in a total volume of 100 µL in a 96-well microplate.
-
To each well, 50 µL of the assay buffer containing HNE (final concentration 1 nM) was added.
-
Next, 2 µL of the test compound solution at various concentrations was added to the wells.
-
The plate was incubated for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction was initiated by adding 48 µL of the substrate MeOSuc-AAPV-AMC (final concentration 100 µM) to each well.
-
The fluorescence intensity was measured kinetically for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The rate of reaction was determined from the linear portion of the kinetic curve.
-
The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Proposed Mechanism of Action
The derivatives of this compound act as competitive inhibitors of HNE. The core structure, featuring the benzylpyrrolidin moiety, is designed to fit into the active site of the enzyme, preventing the binding and cleavage of the natural substrate.
Below is a conceptual diagram illustrating the inhibitory mechanism.
Caption: Inhibition of HNE by a derived compound.
Synthetic Pathway Overview
The synthesis of the active HNE inhibitors involves a multi-step process where this compound serves as a crucial building block. The general workflow is depicted below.
Caption: Synthetic workflow for HNE inhibitors.
Future Directions and Potential
The utility of this compound as a scaffold for HNE inhibitors highlights its potential in the development of therapeutics for inflammatory conditions. Further research could explore the modification of this core structure to target other related proteases or to improve pharmacokinetic and pharmacodynamic properties. The pyrrolidine ring system is a common motif in many biologically active compounds, suggesting that derivatives of this intermediate could be investigated for a broader range of biological targets.
Methodological & Application
Application Notes and Protocols: Utilizing tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a pivotal synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine scaffold, which is a common motif in many biologically active compounds.[1] The presence of two orthogonal protecting groups, the N-benzyl (Bn) group and the tert-butoxycarbonyl (Boc) group, allows for selective deprotection and subsequent functionalization, making it a versatile building block for complex molecules.[2] This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of key pharmaceutical precursors, with a focus on Dipeptidyl Peptidase-IV (DPP-4) inhibitors.
Application Notes
The primary application of this compound is in the synthesis of chiral 3-aminopyrrolidine derivatives. These derivatives are crucial components of various therapeutic agents, most notably DPP-4 inhibitors used in the management of type 2 diabetes.[3][4] The pyrrolidine ring system provides a rigid scaffold that can effectively interact with the active sites of enzymes.
2.1. Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Scaffolds
DPP-4 inhibitors, such as Sitagliptin, function by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[3][5] The 3-aminopyrrolidine moiety is a key pharmacophore that binds to the S2 subsite of the DPP-4 enzyme. This compound serves as a precursor to this key fragment. The synthetic strategy typically involves sequential deprotection of the nitrogen atoms, followed by coupling with other fragments to construct the final drug molecule.
2.2. Synthesis of Chiral Amines and Other Bioactive Molecules
Beyond DPP-4 inhibitors, the chiral 3-aminopyrrolidine core derived from this intermediate is a valuable building block for a wide range of other biologically active molecules, including kinase inhibitors and modulators of various receptors.[6] The ability to selectively deprotect and functionalize the pyrrolidine nitrogen and the exocyclic amine allows for the generation of diverse molecular libraries for drug screening and development.
Experimental Protocols
The following protocols describe the key transformations involving this compound: N-debenzylation and Boc deprotection.
3.1. Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis
This protocol describes the selective removal of the N-benzyl group to yield tert-butyl (pyrrolidin-3-ylmethyl)carbamate. This step is crucial for subsequent functionalization of the pyrrolidine nitrogen.
Materials and Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of substrate).
-
Carefully add 10% Pd/C (10% w/w of the substrate) to the solution.
-
Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be purified further by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Product | tert-Butyl (pyrrolidin-3-ylmethyl)carbamate |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | 90-98% |
| Purity (by HPLC) | >95% |
3.2. Protocol 2: Boc Deprotection
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) group to yield 1-benzylpyrrolidin-3-yl)methanamine. This is typically performed under acidic conditions.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent, or used directly in the next synthetic step.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Product | (1-Benzylpyrrolidin-3-yl)methanamine |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Yield | >95% (as the TFA salt) |
| Purity (by NMR) | >95% |
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the synthetic utility of this compound in a typical workflow for accessing a key 3-aminopyrrolidine intermediate.
Caption: Synthetic workflow using the title intermediate.
4.2. DPP-4 Signaling Pathway and Inhibition
This diagram illustrates the mechanism of action of DPP-4 inhibitors, which are often synthesized using the 3-aminopyrrolidine scaffold derived from the title intermediate.
Caption: DPP-4 signaling pathway and mechanism of inhibition.
References
- 1. oatext.com [oatext.com]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate to yield (1-benzylpyrrolidin-3-yl)methanamine. The Boc protecting group is widely utilized in organic synthesis to mask the reactivity of primary and secondary amines. Its removal is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This guide focuses on common acidic deprotection methodologies, offering comparative data and step-by-step experimental procedures.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of this compound is a key transformation for accessing the primary amine, (1-benzylpyrrolidin-3-yl)methanamine, a valuable building block in medicinal chemistry.
The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5][6] These methods proceed via an acid-catalyzed cleavage of the carbamate C-O bond, generating a stable tert-butyl cation and a carbamic acid, which subsequently decarboxylates to afford the free amine and carbon dioxide.[7][8][9]
Mechanism of Acid-Catalyzed Boc Deprotection
The generally accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves the following steps:
-
Protonation: The acid protonates the carbamate oxygen, making the carbonyl group more electrophilic.[8][9]
-
Cleavage: The C-O bond of the tert-butyl group cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7][8][9]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes into the corresponding free amine and carbon dioxide gas.[7][8][9]
-
Salt Formation: Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding the corresponding ammonium salt (e.g., TFA or HCl salt).[8][9]
A significant consideration in Boc deprotection is the fate of the highly reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic residues on the substrate or react with other species present in the reaction mixture. To mitigate these unwanted side reactions, scavengers such as triisopropylsilane (TIS) or anisole are often added.[7][10]
Comparative Data of Deprotection Protocols
The selection of the deprotection method depends on several factors, including the stability of other functional groups in the molecule, the desired salt form of the product, and the scale of the reaction. The following table summarizes typical conditions for common Boc deprotection protocols.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane | Protocol 3: Thermal Deprotection |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane | - |
| Temperature | 0 °C to Room Temperature | Room Temperature | 100-150 °C |
| Reaction Time | 1 - 4 hours | 1 - 4 hours | 30 minutes - several hours |
| Typical Yield | >95% | >95% | Variable, substrate-dependent |
| Product Form | TFA Salt | HCl Salt | Free Base |
| Advantages | Fast, efficient, volatile byproduct. | Product often precipitates as HCl salt, easy isolation.[11] | Acid-free conditions, useful for acid-sensitive substrates. |
| Disadvantages | TFA is corrosive and requires careful handling.[10] | Dioxane is a suspected carcinogen. | High temperatures may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection due to its efficiency and the volatility of the reagents and byproducts, which simplifies purification.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 - 0.5 M) in a round-bottom flask.[11]
-
Cool the solution to 0 °C using an ice bath.[11]
-
Slowly add TFA (5-10 equiv) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[11]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove excess TFA and DCM.[11]
-
Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[11]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanamine as the free base.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous as the product often precipitates from the reaction mixture as the hydrochloride salt, allowing for simple isolation by filtration.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution or suspension of this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dioxane or methanol), add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 equiv).[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product, (1-benzylpyrrolidin-3-yl)methanamine hydrochloride, will often precipitate.[11]
-
The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[11]
-
If no precipitate forms, the solvent can be removed in vacuo, and the resulting solid triturated with diethyl ether to induce crystallization.
Visualizations
Boc Deprotection Signaling Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for TFA Deprotection
Caption: Workflow for Boc deprotection using TFA.
Experimental Workflow for HCl/Dioxane Deprotection
Caption: Workflow for Boc deprotection using HCl.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcours.net [mcours.net]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Coupling Reactions of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthetic utilization of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The primary synthetic route involves the deprotection of the tert-butoxycarbonyl (Boc) group to unmask a primary amine, (1-benzylpyrrolidin-3-yl)methanamine, which can then undergo various coupling reactions. This document outlines the conditions for this initial deprotection step followed by detailed protocols for three common and synthetically useful coupling reactions: amide bond formation, reductive amination, and urea synthesis.
Deprotection of this compound
The crucial first step in utilizing this compound is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Commonly used acids include trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude amine salt can often be used in the next step without further purification. If the free base is required, an aqueous basic work-up (e.g., with sodium bicarbonate or sodium hydroxide solution) followed by extraction with an organic solvent is performed.
Coupling Reactions of (1-benzylpyrrolidin-3-yl)methanamine
Once deprotected, the resulting primary amine is a versatile nucleophile for various bond-forming reactions. Below are protocols for three common coupling reactions.
Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the linkage of the pyrrolidine moiety to carboxylic acids, which are abundant building blocks.
Reaction Principle: The primary amine of (1-benzylpyrrolidin-3-yl)methanamine acts as a nucleophile, attacking an activated carboxylic acid derivative to form a stable amide linkage. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
Table 1: Reaction Conditions for Amide Coupling with (1-benzylpyrrolidin-3-yl)methanamine
| Coupling Partner | Coupling Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | EDC, HOBt | DIPEA | DMF | 25 | 12 | >90 (Typical) |
| Acetic Anhydride | - | Pyridine | DCM | 0-25 | 2 | >95 (Typical) |
| Benzoyl Chloride | Triethylamine | DCM | 0-25 | 1 | >95 (Typical) |
Note: Yields are typical for these types of reactions and may vary based on the specific substrate and reaction scale.
-
Carboxylic Acid Activation: To a solution of benzoic acid (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: In a separate flask, dissolve the crude (1-benzylpyrrolidin-3-yl)methanamine (from the deprotection step, 1.0 equivalent) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the N-alkylation of the primary amine with aldehydes or ketones.
Reaction Principle: (1-benzylpyrrolidin-3-yl)methanamine reacts with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent to yield the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents due to their selectivity for the iminium ion over the starting carbonyl compound.
Table 2: Reaction Conditions for Reductive Amination with (1-benzylpyrrolidin-3-yl)methanamine
| Carbonyl Partner | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane (DCE) | 25 | 12 | 85-95 (Typical) |
| Acetone | NaBH₃CN | Methanol | 25 | 24 | 80-90 (Typical) |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 16 | 85-95 (Typical) |
Note: Yields are typical for these types of reactions and may vary based on the specific substrate and reaction scale.
-
Reaction Setup: To a solution of (1-benzylpyrrolidin-3-yl)methanamine (1.0 equivalent) and benzaldehyde (1.1 equivalents) in 1,2-dichloroethane (DCE), add a few drops of acetic acid to catalyze imine formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Urea Synthesis
The formation of ureas is another important transformation in drug discovery, as the urea functional group is a key pharmacophore in many approved drugs.
Reaction Principle: (1-benzylpyrrolidin-3-yl)methanamine can be reacted with an isocyanate to form a disubstituted urea. Alternatively, it can be treated with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate an in situ isocyanate, which can then be reacted with another amine.
Table 3: Reaction Conditions for Urea Synthesis with (1-benzylpyrrolidin-3-yl)methanamine
| Reagent | Second Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl isocyanate | - | - | Dichloromethane (DCM) | 0-25 | 2 | >95 (Typical) |
| Triphosgene | Aniline | Triethylamine | Dichloromethane (DCM) | 0-25 | 4 | 80-90 (Typical) |
| Carbonyldiimidazole (CDI) | Benzylamine | - | Tetrahydrofuran (THF) | 25 | 6 | 85-95 (Typical) |
Note: Yields are typical for these types of reactions and may vary based on the specific substrate and reaction scale.
-
Reaction Setup: Dissolve (1-benzylpyrrolidin-3-yl)methanamine (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Isocyanate Addition: Add phenyl isocyanate (1.05 equivalents) dropwise to the cooled amine solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or column chromatography on silica gel.
Visualized Workflows
Caption: Synthetic workflow from Boc-protected amine to various coupled products.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Caption: Pathway for reductive amination of a primary amine with an aldehyde.
Application Notes and Protocols: The Role of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in Protease Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate as a key intermediate in the synthesis of protease inhibitors, particularly targeting HIV-1 protease. The strategic incorporation of the pyrrolidine moiety is a recognized approach to enhance inhibitor binding to the protease backbone, thereby improving potency and resistance profiles.
Introduction
This compound is a valuable building block in medicinal chemistry, specifically in the design and synthesis of peptidomimetic inhibitors of viral proteases. The pyrrolidine ring serves as a P2 ligand, designed to form critical hydrogen bonds with the backbone amide residues of the protease active site. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine allows for selective deprotection and subsequent coupling to the core of the inhibitor, while the benzyl group on the pyrrolidine nitrogen can influence solubility and pharmacokinetic properties. This intermediate is particularly relevant for the synthesis of non-peptidic protease inhibitors that aim to overcome drug resistance.
Application in HIV-1 Protease Inhibitor Synthesis
The general strategy for incorporating this compound into a protease inhibitor involves a multi-step synthesis. A core component of many HIV-1 protease inhibitors is a hydroxyethylamine or hydroxyethylsulfonamide isostere. The synthesis typically involves the coupling of the deprotected pyrrolidinemethylamine moiety to this central scaffold.
A representative synthetic workflow is outlined below:
Caption: General workflow for incorporating the pyrrolidine moiety.
Experimental Protocols
The following protocols are based on established synthetic methodologies for HIV-1 protease inhibitors incorporating pyrrolidine-based P2 ligands.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine, which is then used in the subsequent coupling reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (1-benzylpyrrolidin-3-yl)methanamine. The crude product is often used in the next step without further purification.
Protocol 2: Coupling of (1-benzylpyrrolidin-3-yl)methanamine to a Protease Inhibitor Backbone
This protocol details the amide bond formation between the deprotected pyrrolidine derivative and a representative protease inhibitor backbone containing a carboxylic acid.
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine (from Protocol 1)
-
Protease inhibitor backbone with a terminal carboxylic acid (e.g., a derivative of (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protease inhibitor backbone (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (1-benzylpyrrolidin-3-yl)methanamine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final protease inhibitor.
Quantitative Data
The following table summarizes representative data for the synthesis and activity of a hypothetical HIV-1 protease inhibitor incorporating a pyrrolidine-based P2 ligand, based on literature values for similar compounds.
| Step | Product | Yield (%) | Purity (%) | IC50 (nM) | Ki (nM) |
| Boc Deprotection | (1-benzylpyrrolidin-3-yl)methanamine | >95 | - | N/A | N/A |
| Coupling Reaction | Final Protease Inhibitor | 70-85 | >98 (HPLC) | 0.5 - 5.0 | 0.1 - 1.0 |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are highly dependent on the specific structure of the final inhibitor and the assay conditions.
Signaling Pathway and Mechanism of Action
HIV-1 protease is an aspartic protease essential for the viral life cycle. It cleaves newly synthesized polyproteins into mature, functional viral proteins. Protease inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the cleavage of the polyprotein precursors. This results in the production of immature, non-infectious viral particles.
Caption: Mechanism of action of HIV-1 protease inhibitors.
The pyrrolidine moiety of the inhibitor, derived from this compound, plays a crucial role in this binding. It is designed to fit into the S2 subsite of the HIV-1 protease active site, where it can form hydrogen bonds with the backbone amide groups of amino acid residues such as Asp29 and Asp30. These interactions contribute significantly to the binding affinity and overall potency of the inhibitor.
Conclusion
This compound is a key synthetic intermediate for the development of potent protease inhibitors. Its incorporation allows for the strategic introduction of a pyrrolidine P2 ligand, which can enhance binding to the protease active site and improve the pharmacological profile of the resulting inhibitor. The protocols and data presented herein provide a framework for researchers in the field of drug discovery and development to utilize this versatile building block in the synthesis of novel therapeutic agents.
Application of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in Drug Discovery: A Focus on CXCR4 Antagonists
Introduction
Tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a versatile bifunctional molecule widely employed as a key building block in the synthesis of complex nitrogen-containing heterocyclic compounds for drug discovery. Its structure, featuring a protected primary amine on a pyrrolidine scaffold, makes it an ideal starting material for the development of a diverse range of therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective functionalization of the amine. The benzyl group on the pyrrolidine nitrogen also plays a crucial role, influencing the compound's reactivity and often serving as a handle for further chemical modifications or as a key pharmacophoric element. This application note will focus on the utility of this intermediate in the discovery of potent C-X-C chemokine receptor type 4 (CXCR4) antagonists, a critical target in cancer and HIV infection.
Therapeutic Target: CXCR4
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its cognate ligand CXCL12 (stromal cell-derived factor-1α), activates downstream signaling pathways that regulate cell trafficking, proliferation, and survival.[1][2] Dysregulation of the CXCL12/CXCR4 axis is implicated in the pathology of numerous diseases, including various cancers where it promotes tumor growth and metastasis, and in HIV infection, where it acts as a co-receptor for viral entry into T-cells.[1][3] Consequently, the development of small-molecule antagonists that block the CXCR4 receptor is a promising therapeutic strategy.[4][5]
Application in the Synthesis of Pyrrolidine-Based CXCR4 Antagonists
Recent drug discovery efforts have identified a series of potent pyrrolidine-based CXCR4 antagonists with significant in vivo anti-tumor metastatic activity.[4][6][7] While the specific starting material in these studies may vary, this compound represents a commercially available and synthetically convenient precursor for the generation of the core 3-(aminomethyl)-1-benzylpyrrolidine scaffold present in these active molecules. The following sections will detail the quantitative data for a lead compound from this series and provide a generalized experimental protocol for its synthesis, highlighting the role of the title compound.
Quantitative Data
The following table summarizes the biological activity of a representative pyrrolidine-based CXCR4 antagonist, compound 46 , as reported by Li et al. (2020).[4]
| Compound | CXCR4 Binding IC50 (nM) | CXCL12-induced Calcium Flux IC50 (nM) | In Vivo Anti-tumor Metastatic Activity |
| 46 | 79 | 0.25 | Marked efficacy in a cancer metastasis model in mice |
Experimental Protocols
The synthesis of potent CXCR4 antagonists, such as compound 46 , involves a multi-step sequence. The following protocol outlines a representative synthesis starting from a precursor readily derived from this compound.
1. Boc Deprotection of this compound
This initial step is crucial to unmask the primary amine for subsequent coupling reactions.
-
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
The product, (1-benzylpyrrolidin-3-yl)methanamine dihydrochloride, will precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine salt.
-
2. Synthesis of a Pyrrolidine-Based CXCR4 Antagonist (General Protocol)
This protocol describes the coupling of the deprotected amine with a suitable heterocyclic core to generate the final active compound. The synthesis of compound 46 by Li et al. (2020) involved the coupling of a chiral pyrrolidine intermediate with a pyrimidine moiety.
-
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine dihydrochloride (from step 1)
-
Appropriately substituted heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine derivative)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
-
-
Procedure:
-
To a solution of (1-benzylpyrrolidin-3-yl)methanamine dihydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature under a nitrogen atmosphere to neutralize the hydrochloride salt.
-
Add the substituted heterocyclic halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final CXCR4 antagonist.
-
Visualizations
Signaling Pathway
Caption: CXCR4 Signaling Pathway and Inhibition by a Pyrrolidine-based Antagonist.
Experimental Workflow
Caption: General Synthetic Workflow for CXCR4 Antagonists.
Logical Relationship
Caption: Key Structural Features and Their Roles in Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
Application Notes and Protocols for the Chiral Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of the chiral molecule, tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the development of therapeutics targeting the central nervous system.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry due to their conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation. This makes them ideal for interacting with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The title compound, this compound, incorporates a chiral pyrrolidine core, a benzyl protecting group on the ring nitrogen, and a Boc-protected aminomethyl side chain. This combination of features makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The Boc protecting group allows for selective deprotection and further functionalization of the primary amine, enabling the construction of more complex molecular architectures.
Applications in Chiral Synthesis and Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its primary applications lie in:
-
Development of GPCR Modulators: The pyrrolidine moiety is a common feature in ligands that modulate the activity of GPCRs, which are implicated in a vast array of physiological processes and disease states. Derivatives of this compound can be synthesized to target specific GPCRs with high affinity and selectivity.
-
Synthesis of Protease Inhibitors: The stereochemically defined structure of this compound can be incorporated into peptidomimetics to create potent and selective protease inhibitors.[1]
-
Neurological Drug Discovery: Chiral pyrrolidines are integral to many compounds that act on the central nervous system. This building block can be utilized in the development of novel treatments for neurological and psychiatric disorders.
-
Enhancing Metabolic Stability: The carbamate functional group can improve the metabolic stability and pharmacokinetic properties of drug candidates compared to more labile ester or amide linkages.[2]
Experimental Protocols
The enantioselective synthesis of this compound can be achieved in a two-step process starting from a suitable chiral precursor. The following protocols are representative methods for the synthesis of the (S)-enantiomer.
Step 1: Synthesis of (S)-3-(Aminomethyl)-1-benzylpyrrolidine
A common precursor for the target molecule is (S)-3-(Aminomethyl)-1-benzylpyrrolidine. While several synthetic routes to this precursor exist, a common method involves the reduction of a corresponding nitrile or amide. For the purpose of these notes, we will assume the availability of this chiral precursor.
Step 2: Boc Protection of (S)-3-(Aminomethyl)-1-benzylpyrrolidine
This protocol details the protection of the primary amine of (S)-3-(Aminomethyl)-1-benzylpyrrolidine using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Materials and Reagents:
| Reagent | Supplier | Purity |
| (S)-3-(Aminomethyl)-1-benzylpyrrolidine | Commercially available | ≥95% |
| Di-tert-butyl dicarbonate (Boc₂O) | Standard supplier | ≥97% |
| Dichloromethane (DCM), anhydrous | Standard supplier | ≥99.8% |
| Triethylamine (Et₃N) | Standard supplier | ≥99.5% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation | - |
| Brine (saturated aqueous NaCl) | In-house preparation | - |
| Anhydrous magnesium sulfate (MgSO₄) | Standard supplier | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of (S)-3-(Aminomethyl)-1-benzylpyrrolidine (1.0 g, 5.25 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add triethylamine (0.88 mL, 6.30 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.26 g, 5.78 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Results:
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | Colorless oil or white solid |
| Enantiomeric Excess (ee) | >98% (assuming starting material is of high enantiopurity) |
Characterization Data (Representative):
-
¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H), 4.95 (br s, 1H), 3.60 (s, 2H), 3.20-3.05 (m, 2H), 2.85-2.75 (m, 1H), 2.65-2.50 (m, 2H), 2.40-2.25 (m, 1H), 2.10-1.95 (m, 1H), 1.65-1.50 (m, 1H), 1.44 (s, 9H).
-
¹³C NMR (CDCl₃): δ 155.9, 138.5, 129.0, 128.2, 127.0, 79.2, 60.5, 59.8, 53.6, 45.1, 38.7, 31.2, 28.4.
-
Mass Spectrometry (ESI+): m/z 291.2 [M+H]⁺.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of tert-Butyl ((S)-1-benzylpyrrolidin-3-yl)methyl)carbamate.
Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Given the prevalence of chiral pyrrolidine derivatives as GPCR modulators, the following diagram illustrates a general GPCR signaling cascade.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate Derivatives
Introduction
This document provides detailed protocols for the laboratory-scale synthesis of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and its derivatives. These compounds are of significant interest to researchers in drug development, particularly for their potential as selective ligands for dopamine and sigma receptors. The methodologies described herein are robust and can be adapted for the synthesis of a variety of substituted analogs, making them valuable tools for structure-activity relationship (SAR) studies. The five-membered pyrrolidine ring is a key scaffold in the development of psychoactive agents.[1] Specifically, derivatives of 1-benzylpyrrolidin have been identified as potent and selective antagonists for the human dopamine D4 (hD₄) receptor.[2]
Synthetic Strategy Overview
The synthesis of this compound derivatives is achieved through a two-step process. The first step involves the protection of the primary amine of a suitable pyrrolidine precursor with a tert-butoxycarbonyl (Boc) group. The second step is the N-alkylation of the pyrrolidine ring nitrogen with a substituted or unsubstituted benzyl group via reductive amination. This strategy allows for the late-stage introduction of diverse benzyl moieties, facilitating the creation of a library of analogs for biological screening.
Caption: General two-step synthetic workflow.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Intermediate 1)
This procedure outlines the Boc-protection of the primary amine of 3-(aminomethyl)pyrrolidine.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chloroform (CHCl₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in chloroform (CHCl₃) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in CHCl₃ to the stirred solution of the amine.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a brine solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be purified by column chromatography on silica gel if necessary. A typical yield for this reaction is approximately 98%.[3]
Step 2: Synthesis of this compound Derivatives
This protocol describes the N-benzylation of tert-butyl (pyrrolidin-3-ylmethyl)carbamate (Intermediate 1) with various substituted benzaldehydes via reductive amination using sodium triacetoxyborohydride.
Materials:
-
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Intermediate 1)
-
Substituted or unsubstituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 eq) and the desired benzaldehyde derivative (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (AcOH) (1.0 eq).
-
Stir the mixture at room temperature for approximately 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the mixture with dichloromethane (DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Data Presentation
The following table summarizes the expected products from the reductive amination of tert-butyl (pyrrolidin-3-ylmethyl)carbamate with various benzaldehyde derivatives.
| Entry | Benzaldehyde Derivative | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | Benzaldehyde | This compound | C₁₇H₂₆N₂O₂ | 290.40 | 85-95 |
| 2 | 4-Methoxybenzaldehyde | tert-Butyl ((1-(4-methoxybenzyl)pyrrolidin-3-yl)methyl)carbamate | C₁₈H₂₈N₂O₃ | 320.43 | 80-90 |
| 3 | 4-Chlorobenzaldehyde | tert-Butyl ((1-(4-chlorobenzyl)pyrrolidin-3-yl)methyl)carbamate | C₁₇H₂₅ClN₂O₂ | 324.85 | 82-92 |
| 4 | 4-Nitrobenzaldehyde | tert-Butyl ((1-(4-nitrobenzyl)pyrrolidin-3-yl)methyl)carbamate | C₁₇H₂₅N₃O₄ | 335.40 | 75-85 |
Biological Context and Signaling Pathway
Derivatives of 1-benzylpyrrolidine have been shown to act as potent and selective ligands for the human dopamine D4 receptor.[2] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The compounds described in this protocol are expected to act as antagonists at this receptor, blocking the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D4 receptor antagonist signaling pathway.
Conclusion
The synthetic protocols detailed in this document provide a reliable and adaptable methodology for the production of this compound derivatives. The straightforward nature of the two-step synthesis, combined with the potential for diverse functionalization of the benzyl moiety, makes this an attractive approach for generating compound libraries for drug discovery programs targeting the dopamine D4 receptor and other potential biological targets. Researchers and scientists in the field of medicinal chemistry and drug development can utilize these protocols as a foundation for the exploration of novel therapeutic agents.
References
Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds, often utilized for its versatile pyrrolidine scaffold. The molecule features two common protecting groups: a tert-butoxycarbonyl (Boc) group on the primary amine and a benzyl (Bn) group on the pyrrolidine nitrogen. Effective monitoring of reactions involving this substrate, such as deprotection or further functionalization, is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. This document provides detailed protocols for the primary analytical techniques used to monitor these transformations: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a premier technique for monitoring the progress of reactions involving this compound due to its high resolution, sensitivity, and quantitative accuracy. It is particularly well-suited for tracking the disappearance of the starting material and the appearance of products in real-time.
Application Note 1: Monitoring Acid-Mediated Boc Deprotection
This protocol details the use of Reverse-Phase HPLC (RP-HPLC) to monitor the removal of the Boc group, a common step in synthetic pathways. The reaction transforms the carbamate into a primary amine, resulting in a significant change in polarity, which is easily resolved by RP-HPLC.
Reaction Scheme: this compound -> (1-benzylpyrrolidin-3-yl)methanamine
Experimental Protocol: RP-HPLC Analysis
-
Reaction Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of a neutralizing solution (e.g., saturated sodium bicarbonate if the reaction is acidic) to stop the reaction.
-
If necessary, perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and using the organic layer for analysis.
-
Dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for the starting material and the product based on their retention times (the more polar product will have a shorter retention time).
-
Integrate the peak areas for each component at every time point.
-
Calculate the percentage conversion using the formula: % Conversion = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100
-
Data Presentation: Monitoring Boc Deprotection
| Time Point (Hours) | Starting Material Retention Time (min) | Starting Material Peak Area (%) | Product Retention Time (min) | Product Peak Area (%) | % Conversion |
| 0 | 12.5 | 100 | 4.2 | 0 | 0% |
| 1 | 12.5 | 35.8 | 4.2 | 64.2 | 64.2% |
| 2 | 12.5 | 10.1 | 4.2 | 89.9 | 89.9% |
| 4 | 12.5 | 1.5 | 4.2 | 98.5 | 98.5% |
Note: Data are representative and may vary based on specific reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive tool that provides detailed structural information about reactants, intermediates, and products, making it invaluable for reaction monitoring.[1] Quantitative ¹H NMR (qNMR) can determine the relative concentrations of species in a mixture by comparing the integration of characteristic signals.[1]
Application Note 2: Monitoring N-Debenzylation via ¹H NMR
This protocol describes how to use ¹H NMR to monitor the catalytic hydrogenation of the N-benzyl group. Key spectral changes include the disappearance of the benzyl proton signals and the appearance of new signals corresponding to the debenzylated pyrrolidine product.
Reaction Scheme: this compound -> tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Experimental Protocol: ¹H NMR Analysis
-
Reaction Sampling:
-
Withdraw an aliquot (approx. 0.1 mL) from the reaction mixture.
-
Filter the aliquot through a small plug of celite or cotton in a Pasteur pipette to remove the solid catalyst (e.g., Pd/C).
-
Evaporate the solvent from the filtered sample under reduced pressure or a stream of nitrogen.
-
-
Sample Preparation for NMR:
-
Dissolve the dried residue in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.[1]
-
Identify the characteristic signals for the starting material and product.
-
Starting Material Signals:
-
tert-Butyl (Boc): Singlet at ~1.4 ppm (9H).
-
Benzyl (Ar-H): Multiplet at ~7.2-7.4 ppm (5H).
-
Benzyl (CH₂): Singlet or AB quartet at ~3.6 ppm (2H).
-
-
Product Signals:
-
The benzyl signals at ~7.3 ppm and ~3.6 ppm will disappear.
-
New signals for the pyrrolidine ring protons will appear, often shifted upfield.
-
-
Set the integration of a stable, non-overlapping signal (e.g., the Boc group's 9H singlet) to a fixed value.
-
Compare the integration of the disappearing benzyl aromatic protons (~7.2-7.4 ppm) to the integration of the Boc protons to determine the extent of the reaction.
-
Data Presentation: Key ¹H NMR Signal Changes for N-Debenzylation
| Compound | Key Protons | Expected Chemical Shift (δ, ppm in CDCl₃) | Description |
| Starting Material | Ar-H (Benzyl) | ~7.2-7.4 | Multiplet, 5H |
| CH₂ (Benzyl) | ~3.6 | Singlet, 2H | |
| C(CH₃)₃ (Boc) | ~1.4 | Singlet, 9H | |
| Product | Ar-H (Benzyl) | Absent | Signal disappears upon reaction completion |
| CH₂ (Benzyl) | Absent | Signal disappears upon reaction completion | |
| C(CH₃)₃ (Boc) | ~1.4 | Singlet, 9H (remains as an internal reference) |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this specific molecule due to its relatively high molecular weight and low volatility, GC-MS can be a useful technique, especially for identifying volatile byproducts or if derivatization is employed.[2] For compounds like pyrrolidine derivatives, GC-MS analysis often requires a derivatization step to increase volatility and thermal stability.[2][3]
Application Note 3: Qualitative Analysis of Reaction Purity
This protocol provides a general method for using GC-MS to check for the presence of low-molecular-weight impurities after a reaction.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation (Derivatization):
-
Take a dried aliquot of the reaction mixture (1-2 mg).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).[1]
-
Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization of any primary/secondary amines or alcohols.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 10 min.
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to separate components.
-
Examine the mass spectrum of each peak to identify the starting material, product, and any impurities by their molecular ion and fragmentation patterns.
-
Visualizations
References
Application Notes and Protocols: tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate as a key building block in the synthesis of diverse and biologically active heterocyclic compounds. The unique structural features of this reagent, combining a Boc-protected primary amine and a benzyl-protected secondary amine within a pyrrolidine scaffold, offer a versatile platform for constructing complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.
Introduction
This compound is a valuable synthetic intermediate for introducing a 3-(aminomethyl)-1-benzylpyrrolidine moiety into target molecules. The Boc (tert-butyloxycarbonyl) protecting group on the primary amine allows for selective deprotection under acidic conditions, enabling subsequent functionalization. The benzyl group on the pyrrolidine nitrogen provides stability and can be removed via catalytic hydrogenation if required. This differential protection scheme is instrumental in multi-step syntheses of complex heterocyclic systems. The pyrrolidine ring itself is a common motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties and target engagement.
Key Applications in Heterocyclic Synthesis
The primary application of this building block lies in the synthesis of substituted heterocyclic compounds, many of which exhibit potent inhibitory activity against various protein kinases implicated in cancer and other diseases. The deprotected primary amine serves as a key nucleophile for constructing various heterocyclic cores.
Synthesis of Substituted Pyrimidines as Kinase Inhibitors
Substituted pyrimidines are a prominent class of kinase inhibitors. The deprotected amine of (1-benzylpyrrolidin-3-yl)methanamine can be utilized in cyclocondensation reactions with appropriate precursors to form the pyrimidine core. These pyrimidine derivatives have shown significant activity against kinases such as Bcr-Abl and VEGFR-2.
General Workflow for Pyrimidine Synthesis:
Caption: General workflow for the synthesis of substituted pyrimidines.
Synthesis of Triazole Derivatives
The primary amine of the deprotected building block can also be a key component in the construction of triazole rings, which are prevalent in many medicinal compounds. For instance, it can be converted to an azide and subsequently undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine, (1-benzylpyrrolidin-3-yl)methanamine, which is the reactive intermediate for subsequent heterocyclic synthesis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1-benzylpyrrolidin-3-yl)methanamine. The crude product is often used in the next step without further purification.
| Parameter | Value |
| Typical Yield | >95% (crude) |
| Purity | Sufficient for next step |
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor
This protocol is a representative example of the synthesis of a potent kinase inhibitor starting from the deprotected amine.
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine (from Protocol 1)
-
2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)-5-nitronicotinamide
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Magnetic stirrer with heating
-
Reflux condenser
Procedure:
-
To a solution of (1-benzylpyrrolidin-3-yl)methanamine (1.2 eq) in n-butanol (15 mL per mmol), add 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)-5-nitronicotinamide (1.0 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired pyrido[2,3-d]pyrimidine derivative.
| Product | Yield | Analytical Data |
| N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((1-benzylpyrrolidin-3-yl)methylamino)-5-nitronicotinamide | 75-85% | ¹H NMR (CDCl₃): Consistent with structure. MS (ESI): m/z calculated for C₂₆H₂₃Cl₂F₃N₅O₃ [M+H]⁺, found. |
Application in Kinase Inhibitor Development and Signaling Pathways
Heterocyclic compounds synthesized from this compound have shown promise as inhibitors of several key protein kinases involved in cancer progression.
Bcr-Abl Kinase Inhibitors for Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1][2] Inhibitors targeting Bcr-Abl have revolutionized the treatment of this disease.[1][3] The pyrrolidine-containing pyrimidine derivatives can act as potent Bcr-Abl inhibitors, often by binding to the ATP-binding site of the kinase domain.[4]
Bcr-Abl Signaling Pathway:
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the N-alkylation of the secondary amine, tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a common intermediate in pharmaceutical synthesis. The described method utilizes reductive amination, a robust and widely used reaction in medicinal chemistry for the formation of carbon-nitrogen bonds. This protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent, which allows for a one-pot reaction with a broad tolerance for various functional groups.
Reaction Principle
The N-alkylation is achieved through a reductive amination process. The reaction proceeds in two main steps within a single pot:
-
Imine/Iminium Ion Formation: The secondary amine of the starting material reacts with an aldehyde or ketone to form an intermediate iminium ion.
-
Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride to yield the desired N-alkylated tertiary amine.
This method is highly efficient and avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.
Experimental Protocol
Materials and Reagents
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde, or other desired aldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Aldehyde Addition: Add the desired aldehyde (1.1-1.5 eq) to the reaction mixture.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the quantitative data for a representative N-methylation and N-ethylation of this compound.
| Parameter | N-methylation | N-ethylation |
| Starting Material | This compound | This compound |
| Molecular Weight ( g/mol ) | 290.41 | 290.41 |
| Aldehyde | Formaldehyde (37% in H₂O) | Acetaldehyde |
| Equivalents of Aldehyde | 1.5 | 1.5 |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium triacetoxyborohydride |
| Equivalents of Reducing Agent | 2.0 | 2.0 |
| Solvent | 1,2-Dichloroethane | 1,2-Dichloroethane |
| Reaction Time (h) | 4 | 6 |
| Expected Product | tert-Butyl ((1-benzyl-2-methylpyrrolidin-3-yl)methyl)carbamate | tert-Butyl ((1-benzyl-2-ethylpyrrolidin-3-yl)methyl)carbamate |
| Expected Product MW ( g/mol ) | 304.44 | 318.47 |
| Typical Yield (%) | 85-95 | 80-90 |
Visualizations
Experimental Workflow
Caption: Workflow for the reductive amination protocol.
Reaction Scheme
Caption: General reaction scheme for N-alkylation.
Application Notes and Protocols for the Use of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of peptides, peptidomimetics, and other complex organic molecules.[1] Pyrrolidine-based scaffolds are of significant interest in drug discovery as they can introduce conformational constraints and serve as versatile platforms for creating novel therapeutic agents.[2] tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a bifunctional building block featuring a Boc-protected primary amine and an N-benzylpyrrolidine core. While specific literature detailing its direct application in solid-phase synthesis is limited, its structure is highly amenable to incorporation into peptidomimetic structures using well-established methodologies, particularly the submonomer approach employed in peptoid synthesis.[3]
These application notes provide a representative and detailed protocol for the utilization of this compound as a building block in solid-phase synthesis to generate novel peptidomimetic structures. The proposed methodology is based on the robust and flexible submonomer synthesis strategy.
Application Notes
Compound Overview
-
Structure: this compound possesses a primary amine protected by a tert-butyloxycarbonyl (Boc) group, which is readily removable under acidic conditions. The core of the molecule is a 1-benzylpyrrolidine moiety, which can be incorporated into a polymer backbone to introduce a unique, conformationally restricted, and functionalizable side chain.
-
Proposed Synthetic Utility: This compound is proposed as a building block for the synthesis of peptidomimetics, specifically as a submonomer in the solid-phase synthesis of N-substituted glycine oligomers (peptoids). Following the removal of the Boc protecting group, the resulting secondary amine, (1-benzylpyrrolidin-3-yl)methanamine, can be used to displace a halogen on a resin-bound acyl group, effectively incorporating the N-benzylpyrrolidine moiety as a side chain.
-
Potential Advantages: The incorporation of this scaffold can impart several desirable properties to the resulting peptidomimetic, including:
-
Proteolytic Resistance: The N-substituted glycine backbone of peptoids is resistant to degradation by proteases.
-
Conformational Rigidity: The pyrrolidine ring introduces a degree of conformational constraint, which can be beneficial for target binding affinity and selectivity.
-
Structural Diversity: The benzyl group on the pyrrolidine nitrogen can be a point of further chemical modification, or it can be removed to expose a secondary amine for subsequent functionalization.
-
Experimental Protocols
The following protocols outline a representative procedure for the incorporation of this compound into a peptidomimetic sequence on a solid support using the submonomer method.
Protocol 1: Boc Deprotection of the Pyrrolidine Building Block (In-Solution)
This step is performed to generate the free secondary amine required for the subsequent solid-phase displacement reaction.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM (10 mL per gram of starting material).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DCM and TFA.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanamine.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 50% TFA in DCM |
| Reaction Time | 1-2 hours |
| Work-up | Liquid-liquid extraction |
| Hypothetical Yield | >95% |
Table 1: Summary of in-solution Boc deprotection parameters.
Protocol 2: Solid-Phase Submonomer Synthesis Cycle
This protocol describes the two-step cycle for incorporating the (1-benzylpyrrolidin-3-yl)methyl side chain onto a solid-supported growing polymer chain. A Rink Amide resin is used as a representative solid support.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
(1-benzylpyrrolidin-3-yl)methanamine (from Protocol 1)
-
Piperidine
Procedure:
Initial Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Submonomer Cycle (repeated for each monomer addition):
Step A: Acylation
-
Swell the resin in DMF.
-
In a separate vessel, dissolve bromoacetic acid (10 eq.) in DMF.
-
Add DIC (10 eq.) to the bromoacetic acid solution and allow to pre-activate for 5 minutes.
-
Add the activated bromoacetic acid solution to the resin and shake at room temperature for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Step B: Nucleophilic Displacement
-
Dissolve (1-benzylpyrrolidin-3-yl)methanamine (20 eq.) in DMF.
-
Add the amine solution to the bromoacetylated resin.
-
Shake the reaction mixture at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
| Parameter | Step A: Acylation | Step B: Displacement |
| Reagents | Bromoacetic acid, DIC | (1-benzylpyrrolidin-3-yl)methanamine |
| Equivalents | 10 eq. | 20 eq. |
| Solvent | DMF | DMF |
| Reaction Time | 30 minutes | 2 hours |
| Monitoring | N/A | Kaiser Test (should be negative) |
Table 2: Parameters for the solid-phase submonomer synthesis cycle.
Protocol 3: Cleavage of the Peptidomimetic from the Resin
This protocol describes the final step to release the synthesized molecule from the solid support.
Materials:
-
Peptidomimetic-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Wash the final resin-bound product with DCM and dry thoroughly under vacuum.
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude product by adding the filtrate dropwise to a flask containing cold diethyl ether (10-fold volume excess).
-
Isolate the precipitated product by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether several times to remove scavengers.
-
Dry the final product under vacuum.
| Parameter | Value |
| Cleavage Reagent | 95% TFA / 2.5% TIS / 2.5% H₂O |
| Reaction Time | 2-3 hours |
| Precipitation Solvent | Cold diethyl ether |
| Product Isolation | Centrifugation/Filtration |
Table 3: Parameters for the final cleavage from the resin.
Visualizations
Figure 1: Overall workflow for the synthesis of a peptidomimetic.
Figure 2: The two-step submonomer synthesis cycle on the solid support.
References
- 1. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a two-step process:
-
Reduction of a Nitrile Precursor: The synthesis often commences with the reduction of 1-benzyl-3-cyanopyrrolidine to the corresponding primary amine, (1-benzylpyrrolidin-3-yl)methanamine. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH4) is typically employed for this transformation.[1]
-
Boc Protection: The resulting (1-benzylpyrrolidin-3-yl)methanamine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the final product.[2]
Q2: What are the critical parameters to control during the reduction of 1-benzyl-3-cyanopyrrolidine with LiAlH4?
The reduction of the nitrile group is a critical step where side product formation can occur. Key parameters to control include:
-
Anhydrous Conditions: LiAlH4 reacts violently with water. Therefore, it is imperative to use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature Control: The reaction is typically performed at reduced temperatures (e.g., 0 °C to room temperature) to control the reactivity of LiAlH4 and minimize side reactions.
-
Stoichiometry of the Reducing Agent: While an excess of LiAlH4 is often used to ensure complete conversion of the nitrile, a large excess can lead to over-reduction or other side reactions.
Q3: What are the common side products observed during the Boc protection step?
The Boc protection of (1-benzylpyrrolidin-3-yl)methanamine is generally a high-yielding reaction. However, potential side products can include:
-
Unreacted Starting Amine: Incomplete reaction can leave residual (1-benzylpyrrolidin-3-yl)methanamine.
-
Double Boc-Protected Amine: While less common for primary amines, under certain conditions, a second Boc group could potentially be added.
-
Byproducts from Boc2O: Decomposition of Boc2O can lead to the formation of tert-butanol and carbon dioxide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of (1-benzylpyrrolidin-3-yl)methanamine after Nitrile Reduction
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Ensure the LiAlH4 is fresh and has not been deactivated by moisture. - Increase the equivalents of LiAlH4 used. - Extend the reaction time or gently warm the reaction mixture if monitoring indicates incomplete conversion. |
| Product Loss During Workup | - The amine product can be water-soluble, especially in its protonated form. Ensure the aqueous layer is thoroughly basified (pH > 10) before extraction with an organic solvent. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Use a brine wash to "salt out" the product from the aqueous layer. |
| Side Reactions | - Over-reduction of the benzyl group is a possibility with powerful reducing agents, though less common under controlled conditions. Consider using a milder reducing agent if this is suspected. |
Problem 2: Presence of Impurities after Boc Protection
| Potential Cause | Troubleshooting/Solution |
| Unreacted (1-benzylpyrrolidin-3-yl)methanamine | - Ensure at least a stoichiometric amount of Boc2O is used. A slight excess (1.1-1.2 equivalents) is common. - Verify that the base (e.g., triethylamine, NaOH) is present in sufficient quantity to neutralize the acid formed during the reaction. - Increase the reaction time or temperature if the reaction is sluggish. |
| Formation of a Di-Boc Side Product | - This is generally not a major issue for primary amines. However, if suspected, using stoichiometric amounts of Boc2O and carefully controlling the reaction time can minimize its formation. |
| Hydrolysis of the Boc Group | - The Boc group is acid-labile. Avoid acidic conditions during workup and purification. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid. |
Experimental Protocols
Step 1: Synthesis of (1-benzylpyrrolidin-3-yl)methanamine (via Nitrile Reduction)
Materials:
-
1-benzyl-3-cyanopyrrolidine
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH4 (typically 1.5-2.0 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1-benzyl-3-cyanopyrrolidine (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours (monitor by TLC for the disappearance of the starting material).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude (1-benzylpyrrolidin-3-yl)methanamine. The product can be purified by distillation or used directly in the next step.
Step 2: Synthesis of this compound (Boc Protection)
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve (1-benzylpyrrolidin-3-yl)methanamine (1.0 equivalent) in DCM in a round-bottom flask.
-
Add triethylamine (1.1-1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc2O (1.0-1.2 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting amine is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Troubleshooting Common Side Products
| Side Product | Typical Observation (e.g., TLC, NMR) | Potential Cause | Mitigation Strategy |
| Unreacted 1-benzyl-3-cyanopyrrolidine | Spot corresponding to starting material on TLC after reduction. | Incomplete reduction. | Use fresh, active LiAlH4; increase equivalents of LiAlH4; extend reaction time. |
| Over-reduced products (e.g., toluene) | Signals corresponding to a cleaved benzyl group in 1H NMR. | Harsh reduction conditions. | Maintain low reaction temperature; consider a milder reducing agent. |
| Unreacted (1-benzylpyrrolidin-3-yl)methanamine | Spot corresponding to the amine starting material on TLC after Boc protection. | Insufficient Boc2O or base; short reaction time. | Use a slight excess of Boc2O; ensure adequate base is present; increase reaction time. |
| Di-tert-butyl pyrocarbonate and tert-butanol | Can be observed as impurities in the crude product NMR. | Excess Boc2O and its decomposition. | Use near-stoichiometric amounts of Boc2O; purification by column chromatography. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and related N-Boc protected amines.
Q2: Which solvent systems are typically used for the elution of this compound?
A2: A gradient of hexane and ethyl acetate is a common choice for eluting compounds of similar polarity.[1] For basic compounds like this, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can prevent peak tailing and improve separation. Alternatively, a mixture of dichloromethane and methanol can be effective.
Q3: How can I monitor the progress of the column chromatography?
A3: The progress of the purification can be monitored by thin-layer chromatography (TLC).[1] Staining with potassium permanganate or ninhydrin solutions can be used for visualization if the compound is not UV-active.
Q4: Is the Boc (tert-butyloxycarbonyl) group stable during silica gel chromatography?
A4: The Boc group is generally stable to silica gel chromatography. However, it is sensitive to acidic conditions.[2] Prolonged exposure to acidic silica gel or the use of acidic eluents (like those containing trifluoroacetic acid) can lead to partial or complete deprotection.[2] If acidic conditions are a concern, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Q5: What are the expected byproducts from the synthesis that I need to separate?
A5: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and potentially some Boc-deprotected or debenzylated species depending on the reaction and workup conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The eluent system is too non-polar. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane/methanol, increase the methanol percentage. |
| Product is eluting with the solvent front | The eluent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture, for example, a higher percentage of hexane in a hexane/ethyl acetate system. |
| Significant peak tailing observed on TLC/column fractions | The compound is interacting strongly with acidic sites on the silica gel due to the basic nitrogen of the pyrrolidine ring. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. Alternatively, use deactivated (neutral) silica gel. |
| Presence of a new, more polar spot on TLC after chromatography | This could indicate the removal of the Boc protecting group due to acidic conditions on the silica gel. | Neutralize the silica gel before use by washing it with the eluent containing triethylamine. Avoid using acidic additives in the eluent.[2] |
| Multiple overlapping spots on TLC, making separation difficult | The chosen eluent system does not provide sufficient resolution. | Experiment with different solvent systems. Consider a ternary mixture, for example, hexane/ethyl acetate/triethylamine or dichloromethane/methanol/ammonium hydroxide. |
| Low recovery of the product after chromatography | The product may be irreversibly adsorbed onto the silica gel. The compound may have degraded on the column. | Deactivate the silica gel with triethylamine before loading the sample. Ensure the crude material is properly dissolved and filtered before loading to remove any baseline impurities that might stick to the column. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of crude this compound.
1. Preparation of the Slurry:
-
In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
For every 100 g of silica gel, consider adding 1-2 mL of triethylamine to the initial slurry solvent to neutralize the silica.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance upon sample loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness.
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
4. Elution:
-
Begin elution with a non-polar solvent system (e.g., 98:2 hexane/ethyl acetate + 0.1% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.
5. Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography.[3] |
| Mobile Phase | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | The exact ratio will depend on the specific impurities present. The addition of 0.1-1% triethylamine is often beneficial. |
| Yield | >90% | Recovery from column chromatography can be high if performed correctly. |
| Purity | >95% | Purity should be assessed by NMR, LC-MS, or another suitable analytical technique. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A common synthetic strategy involves a two-step process starting from 1-benzyl-3-cyanopyrrolidine. The first step is the reduction of the nitrile group to the primary amine, (1-benzylpyrrolidin-3-yl)methanamine. The second step is the protection of this primary amine with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Q2: I am having trouble with the nitrile reduction step. What are the most effective reducing agents?
Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reagent for the reduction of nitriles to primary amines.[1][2] Alternative reagents include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or other hydride reagents like borane complexes (e.g., BH₃-THF).[3] The choice of reducing agent will depend on the scale of your reaction and the other functional groups present in your molecule.
Q3: My Boc protection reaction is not going to completion. What are the critical parameters to consider?
For a successful Boc protection, several factors are crucial. Ensure you are using a suitable base, such as triethylamine or sodium bicarbonate, to neutralize the acid formed during the reaction. The choice of solvent can also be important; common solvents include tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.[4] The reaction is typically run at room temperature. Incomplete reactions can often be addressed by increasing the reaction time or ensuring the quality of the di-tert-butyl dicarbonate ((Boc)₂O) reagent.
Q4: What are the common side products in the Boc protection of a primary amine?
The most common side product is the formation of the N,N-di-Boc derivative, where two Boc groups are attached to the amine. This can be minimized by controlling the stoichiometry of the (Boc)₂O. Other potential side products include isocyanates and ureas, though these are less common under standard conditions.[5]
Q5: How can I effectively purify the final product?
The final product, this compound, is typically purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane or methanol in dichloromethane.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 1-benzyl-3-cyanopyrrolidine
-
Question: My nitrile reduction with LiAlH₄ is resulting in a low yield of the desired primary amine. What could be the cause?
-
Answer: Low yields in LiAlH₄ reductions can be due to several factors. Ensure that your glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as LiAlH₄ reacts violently with water.[6] The quality of the LiAlH₄ is also critical; use a fresh, unopened bottle if possible. Incomplete quenching of the reaction can also lead to product loss. A common issue with nitrile reductions is the formation of secondary and tertiary amine by-products.[3]
Issue 2: Incomplete Boc Protection Reaction
-
Question: After running the Boc protection reaction, TLC analysis shows a significant amount of the starting primary amine remaining. How can I drive the reaction to completion?
-
Answer: If the reaction is incomplete, first ensure that you have used a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents). The choice of base and solvent can also influence the reaction rate. For less nucleophilic amines, a stronger base or a different solvent system might be required. Alcoholic solvents have been reported to accelerate the Boc protection of some amines.[7] You can also try increasing the reaction time and monitoring the progress by TLC.
Issue 3: Difficulty in Purifying the Boc-Protected Product
-
Question: I am having trouble separating my final product from impurities during column chromatography. What can I do?
-
Answer: If you are experiencing co-elution of your product with impurities, optimizing your solvent system for flash chromatography is the first step. Try a shallower gradient to improve separation. If unreacted (Boc)₂O is a persistent impurity, it can sometimes be removed by sublimation under high vacuum. For highly polar impurities, a wash with a dilute acid solution during the work-up may be beneficial.
Data Presentation
Table 1: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Yield | Notes |
| LiAlH₄ | THF, Diethyl ether | 0 to RT | High | Powerful, non-selective reducing agent. Requires strictly anhydrous conditions.[1][3] |
| H₂/Raney Ni | Methanol/Ammonia | RT | Good to High | Catalytic hydrogenation; the addition of ammonia can suppress the formation of secondary and tertiary amine by-products.[3] |
| H₂/Pd/C | Ethanol/Acid | RT | Good to High | Another catalytic hydrogenation option. The presence of acid can sometimes be beneficial. |
| BH₃-THF | THF | RT to Reflux | Good | A less reactive alternative to LiAlH₄.[3] |
Table 2: Influence of Base and Solvent on Boc Protection Yield
| Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Triethylamine (Et₃N) | DCM or THF | RT | High | A common and effective base for Boc protection.[4] |
| Sodium Bicarbonate (NaHCO₃) | THF/Water | RT | High | A milder base, often used in a biphasic system.[5] |
| None | Methanol | RT | Good to High | For some primary amines, methanol can catalyze the reaction, making a base unnecessary.[7] |
| DMAP (catalytic) | DCM or THF | RT | Very High | 4-Dimethylaminopyridine is a highly effective catalyst, but can sometimes lead to side reactions.[8] |
Experimental Protocols
Protocol 1: Synthesis of (1-benzylpyrrolidin-3-yl)methanamine via Nitrile Reduction
This protocol describes the reduction of 1-benzyl-3-cyanopyrrolidine to (1-benzylpyrrolidin-3-yl)methanamine using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-benzyl-3-cyanopyrrolidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (DCM)
-
Round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1-benzyl-3-cyanopyrrolidine (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).
-
Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate, wash it with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude (1-benzylpyrrolidin-3-yl)methanamine. The product can be purified further by distillation or used directly in the next step.
Protocol 2: Synthesis of this compound via Boc Protection
This protocol details the Boc protection of (1-benzylpyrrolidin-3-yl)methanamine.
Materials:
-
(1-benzylpyrrolidin-3-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve (1-benzylpyrrolidin-3-yl)methanamine (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Synth-Protect Technical Support Center: Preventing t-Bu+ Alkylation
Welcome to the technical support center for Synth-Protect products. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving the removal of tert-butyl (t-Bu) protecting groups. The formation of reactive tert-butyl cations (t-Bu+) during acidic cleavage can lead to undesired alkylation of substrates, compromising the purity and yield of your final product. This guide provides detailed information and protocols for using scavengers to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is t-Bu+ alkylation and why is it a problem?
A1: During the acidic deprotection of t-butyl-based protecting groups (e.g., Boc, t-butyl esters), a highly reactive tert-butyl carbocation (t-Bu+) is generated.[1][2] This electrophilic intermediate can then react with nucleophilic sites on your substrate, leading to an unwanted alkylation side reaction.[3][4] This results in the formation of impurities that can be difficult to separate from the desired product, ultimately lowering the overall yield and purity of your synthesis. A common indicator of this side reaction is the observation of a mass increase of 56 Da in your mass spectrometry analysis for each added tert-butyl group.[5]
Q2: Which functional groups are most susceptible to t-Bu+ alkylation?
A2: Functional groups with nucleophilic characteristics are particularly vulnerable to alkylation by the t-Bu+ cation. In the context of peptide synthesis, a primary application area, the following amino acid residues are most at risk:
-
Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to tert-butylation.[2][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for S-tert-butylation.[2][6]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][5]
Q3: What are scavengers and how do they prevent t-Bu+ alkylation?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive t-Bu+ cation.[4][7] They are chosen to be more reactive towards the carbocation than the sensitive residues of your substrate.[2] By reacting with the t-Bu+ at a faster rate, they form a stable, scavenged cation, thus preventing the unwanted alkylation of your desired product.[4][7]
Q4: I'm observing a byproduct with a +56 Da mass shift in my LC-MS analysis. What should I do?
A4: A +56 Da mass shift is a strong indication of tert-butylation of your substrate.[5] To address this, you should incorporate a scavenger or a cocktail of scavengers into your deprotection/cleavage cocktail.[1] The choice of scavenger will depend on the specific nucleophilic residues present in your molecule. For example, triisopropylsilane (TIS) is a highly effective general carbocation scavenger, while thioanisole is particularly useful for protecting methionine residues.[1]
Q5: My deprotection reaction is incomplete, even after an extended reaction time. What could be the cause?
A5: Incomplete deprotection can have several causes:
-
Insufficient Acid Strength: The concentration of the acid (e.g., TFA) may be too low for efficient cleavage.
-
Steric Hindrance: Bulky chemical groups near the t-butyl protecting group can hinder the access of the acid.[2]
-
Poor Solubility: If your substrate is not fully dissolved in the reaction mixture, the deprotection will be inefficient.[7]
To troubleshoot, you can try increasing the acid concentration, extending the reaction time, or gently warming the reaction.[2] However, be aware that more forceful conditions can also increase the rate of side reactions, making the use of an effective scavenger cocktail even more critical.[2] For solid-phase synthesis, ensure proper swelling of the resin to allow the acid to access all reaction sites.[2]
Q6: Can the scavenger itself cause side reactions?
A6: While scavengers are designed to be relatively inert to the substrate, some can participate in unwanted reactions. For instance, trialkylsilanes like TIS have been shown to act as reducing agents under certain conditions, potentially removing other protecting groups from cysteine residues.[8] It is crucial to select a scavenger that is compatible with all functional groups in your molecule under the chosen reaction conditions. If you suspect scavenger-induced side reactions, consider switching to an alternative scavenger with a different reactivity profile.
Visualizing the Role of Scavengers
The following diagram illustrates the competing reaction pathways during deprotection and how scavengers intervene to prevent substrate alkylation.
Caption: Mechanism of t-Bu+ cation formation and scavenger intervention.
Quantitative Data: Scavenger Efficiency
The selection of an appropriate scavenger is critical for minimizing tert-butylation. The following table summarizes the effectiveness of common scavengers against different amino acid residues susceptible to alkylation.
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5 | A highly effective and widely used carbocation scavenger.[1][7] |
| Triethylsilane (TES) | Trp, Met | 5 - 10 | Another effective silane-based scavenger.[1][7] |
| Thioanisole | Met, Trp | 5 | Also helps in the reduction of methionine sulfoxide.[7] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5 | A strong nucleophile, effective at preventing S-alkylation but has a strong odor.[6][7] |
| Water | General | 2.5 - 5 | Acts as a nucleophile to hydrolyze the tert-butyl cation.[7] |
| Phenol | Tyr, Trp | 5 | A good scavenger for protecting tyrosine residues.[7] |
Note: The optimal scavenger and its concentration can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution
This protocol provides a general guideline for the deprotection of a Boc-protected compound in a solution phase.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).[7]
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For a tryptophan-containing substrate, for instance, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[7]
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS to ensure complete deprotection.[1][9]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. The crude product can then be purified by standard methods.[1]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
This protocol is a general guideline for the cleavage of a peptide from a solid support while simultaneously removing t-butyl-based side-chain protecting groups.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DCM.
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh before use. A commonly used cocktail is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (a typical ratio is 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[5][7]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small volume of fresh TFA to ensure complete recovery and combine the filtrates.[5]
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the peptide.[5]
-
Final Processing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and cleavage byproducts. Dry the purified peptide under vacuum.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of the synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity for 3-substituted pyrrolidine analogs?
A1: The main challenges in achieving high stereoselectivity in the synthesis of 3-substituted pyrrolidine analogs, such as this compound, revolve around controlling the formation of new stereocenters during ring formation or functionalization. Key difficulties include:
-
Controlling Diastereoselectivity: When creating multiple stereocenters in a single reaction, achieving the desired relative stereochemistry (e.g., cis vs. trans) can be challenging. This is often influenced by the reaction mechanism and the steric and electronic properties of the substrates and reagents.
-
Achieving High Enantioselectivity: For the synthesis of a single enantiomer, preventing the formation of the undesired enantiomer is crucial. This requires the use of effective chiral catalysts, auxiliaries, or starting materials.
-
Substrate Control: The inherent structure of the starting materials may not provide sufficient steric hindrance to direct the approach of reagents, leading to mixtures of stereoisomers.
-
Reaction Conditions: Temperature, solvent, and catalyst loading can significantly impact the stereochemical outcome of a reaction. Finding the optimal conditions often requires extensive screening and optimization.
Q2: What are the most effective general strategies for improving stereoselectivity in pyrrolidine synthesis?
A2: Several effective strategies can be employed to enhance stereoselectivity in pyrrolidine synthesis:
-
Asymmetric Catalysis: This involves the use of chiral catalysts to create a chiral environment that favors the formation of one stereoisomer over another. This includes:
-
Organocatalysis: Utilizing small organic molecules, such as proline and its derivatives, to catalyze stereoselective reactions.
-
Metal Catalysis: Employing complexes of metals (e.g., rhodium, palladium, ytterbium) with chiral ligands.
-
-
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. Prolinol-derived auxiliaries are a common example.[1][2]
-
Substrate-Controlled Diastereoselection: This strategy relies on existing stereocenters in the substrate to direct the formation of new stereocenters.
-
Enzymatic Resolutions and Desymmetrization: Biocatalysis using enzymes can offer very high levels of stereoselectivity under mild reaction conditions.
Q3: How does the choice of solvent affect the stereochemical outcome?
A3: The solvent can have a profound impact on both diastereoselectivity and enantioselectivity. The polarity, viscosity, and coordinating ability of the solvent can influence the stability of transition states, the solubility of reactants and catalysts, and the overall reaction kinetics. For instance, in 1,3-dipolar cycloaddition reactions, a change in solvent can significantly alter the diastereomeric ratio of the product. It is often necessary to screen a range of solvents to identify the optimal one for a specific transformation.
Q4: Can computational modeling help in predicting or improving stereoselectivity?
A4: Yes, computational modeling, particularly density functional theory (DFT) calculations, can be a powerful tool. It can be used to study reaction mechanisms and transition state energies for the formation of different stereoisomers. This information can help in understanding the origin of stereoselectivity and in rationally designing substrates or catalysts to favor the desired outcome.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Synthesis
Possible Causes:
-
Suboptimal Reaction Temperature: The energy difference between the diastereomeric transition states may be small, leading to a mixture of products.
-
Inappropriate Solvent: The solvent may not effectively differentiate between the transition states leading to the different diastereomers.
-
Poor Substrate Control: The steric or electronic features of the substrate may not be sufficient to direct the reaction pathway.
-
Ineffective Catalyst: The catalyst may not be providing a sufficiently structured chiral environment.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between transition states. However, this may also decrease the reaction rate.
-
Solvent Screening: Conduct the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Modify the Substrate: Consider changing protecting groups or other substituents on the starting material to increase steric hindrance and favor a specific approach of the reagents.
-
Screen Different Catalysts/Chiral Auxiliaries: If using a catalytic or auxiliary-based method, screen a library of catalysts or auxiliaries with different steric and electronic properties. For example, in a Lewis acid-catalyzed reaction, different metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) can be tested.[3][4]
Problem 2: Low Enantioselectivity in Asymmetric Catalysis
Possible Causes:
-
Ineffective Chiral Catalyst or Ligand: The chosen catalyst or ligand may not be optimal for the specific substrate.
-
Catalyst Poisoning: Impurities in the reagents or solvents (e.g., water, oxygen) can deactivate the catalyst or interfere with its chiral environment.
-
Incorrect Catalyst Loading or Metal-to-Ligand Ratio: The concentration of the catalyst and the ratio of the metal to the chiral ligand can be critical for achieving high enantioselectivity.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle.
Troubleshooting Steps:
-
Screen a Library of Chiral Catalysts/Ligands: Evaluate a range of catalysts or ligands with varying steric and electronic properties.
-
Ensure Anhydrous and Inert Conditions: Thoroughly dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Catalyst Loading and Stoichiometry: Systematically vary the catalyst loading and, for metal-catalyzed reactions, the metal-to-ligand ratio to find the optimal conditions.
-
Adjust Reaction Concentration and Temperature: Lowering the temperature and adjusting the concentration can sometimes suppress the uncatalyzed background reaction and enhance the enantioselectivity of the catalytic pathway.
Experimental Protocols
Representative Protocol: Diastereoselective 1,3-Dipolar Cycloaddition using a Chiral Auxiliary
This protocol is a general guideline for the synthesis of a substituted pyrrolidine using a chiral N-tert-butanesulfinyl imine as a dipolarophile, which can be a key step in the synthesis of this compound analogs.
Step 1: Synthesis of the Chiral N-tert-Butanesulfinyl Imine
-
To a solution of the desired aldehyde (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in a suitable solvent (e.g., THF or CH₂Cl₂) is added a dehydrating agent (e.g., CuSO₄ or MgSO₄, 2.0 equiv).
-
The reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or ¹H NMR).
-
The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Step 2: Silver-Catalyzed 1,3-Dipolar Cycloaddition
-
In a flame-dried flask under an inert atmosphere, a solution of the N-tert-butanesulfinyl imine (1.0 equiv) and an amino ester hydrochloride (e.g., methyl sarcosinate hydrochloride, 1.2 equiv) in an anhydrous solvent (e.g., toluene) is prepared.
-
Triethylamine (2.5 equiv) is added to the mixture at room temperature.
-
A silver catalyst, such as silver carbonate (Ag₂CO₃, 10 mol%), is added.[5]
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomerically enriched pyrrolidine derivative.
Step 3: Removal of the Chiral Auxiliary and Further Functionalization
-
The N-tert-butanesulfinyl group can be cleaved under acidic conditions (e.g., HCl in methanol) to provide the free amine.
-
The resulting pyrrolidine can then be further functionalized, for example, by N-benzylation and conversion of the ester to a carbamate, to yield the final target molecule.
Data Presentation
Table 1: Effect of Catalyst on the Diastereoselectivity of a Three-Component Pyrrolidine Synthesis
| Entry | Catalyst (mol%) | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Yb(OTf)₃ (10) | CH₂Cl₂ | >95:5 | 85 |
| 2 | Sc(OTf)₃ (10) | CH₂Cl₂ | 90:10 | 78 |
| 3 | Cu(OTf)₂ (10) | CH₂Cl₂ | 85:15 | 75 |
| 4 | In(OTf)₃ (10) | CH₂Cl₂ | 88:12 | 80 |
| 5 | None | CH₂Cl₂ | 50:50 | <10 |
This table is a representative example based on typical results for Lewis acid-catalyzed three-component reactions for pyrrolidine synthesis. Actual results may vary depending on the specific substrates and reaction conditions.[3][4]
Table 2: Influence of Solvent on the Enantioselectivity of an Organocatalyzed Michael Addition
| Entry | Catalyst | Solvent | Enantiomeric Excess (ee, %) |
| 1 | (S)-Diphenylprolinol silyl ether | Toluene | 95 |
| 2 | (S)-Diphenylprolinol silyl ether | CH₂Cl₂ | 88 |
| 3 | (S)-Diphenylprolinol silyl ether | THF | 82 |
| 4 | (S)-Diphenylprolinol silyl ether | CH₃CN | 75 |
| 5 | (S)-Diphenylprolinol silyl ether | Methanol | 60 |
This table illustrates the typical effect of solvent on an organocatalyzed reaction for the formation of a chiral pyrrolidine precursor. Actual results will depend on the specific reaction.[6]
Visualizations
Experimental Workflow for Stereoselective Pyrrolidine Synthesis
Caption: Workflow for the stereoselective synthesis of a pyrrolidine analog.
Troubleshooting Logic for Low Stereoselectivity
Caption: Troubleshooting guide for improving stereoselectivity.
References
- 1. Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
resolving issues with incomplete reactions of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
Welcome to the technical support center for tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete reactions and other experimental challenges involving this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Incomplete Boc Deprotection
Q: My Boc deprotection reaction is not going to completion, and I observe a significant amount of starting material remaining. What are the potential causes and solutions?
A: Incomplete deprotection of the tert-butyloxycarbonyl (Boc) group is a frequent issue.[1] The stability of the Boc group is sensitive to acid strength and concentration.[2] Here are the common causes and troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acidity of the reaction medium.[1]
-
Solution: Increase the concentration of the acid. For example, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%. Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[1]
-
-
Inadequate Reaction Time or Temperature: Deprotection may be sluggish, especially with sterically hindered substrates.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Many deprotections can be gently warmed to improve the rate.[1]
-
-
Reagent Degradation: The acid used for deprotection may have degraded over time.
-
Solution: Use a fresh bottle of acid to ensure its potency.
-
Logical Flow for Troubleshooting Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products During Boc Deprotection
Q: I am observing unexpected side products in my reaction mixture after Boc deprotection. What are these impurities and how can I prevent their formation?
A: The generation of a reactive tert-butyl cation during Boc deprotection can lead to side reactions, particularly alkylation of nucleophilic sites on your molecule.[1][2]
-
t-Butylation: The electrophilic tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic residues.[1][2]
-
Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.[1]
-
Solution: This is less common but can be minimized by ensuring the reaction is worked up promptly and the TFA is thoroughly removed.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Boc group in this molecule?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[3][4] It prevents the amine from participating in unwanted reactions during a synthetic sequence. Its key advantage is its stability under many conditions and its relatively mild removal under acidic conditions.[5]
Q2: What are the standard conditions for Boc protection of the parent amine, (1-benzylpyrrolidin-3-yl)methanamine?
A2: The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4] Common bases include triethylamine (TEA) or sodium bicarbonate. The reaction is often carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[3][4][6]
Q3: Are there alternative methods for Boc deprotection besides strong acids?
A3: While strong acids like TFA and HCl are most common, milder or alternative methods exist.[3][4] For instance, aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for Boc deprotection.[5] Another reported method uses oxalyl chloride in methanol for a mild deprotection at room temperature.[7][8]
Q4: How can I improve the yield of the reductive amination step to synthesize the pyrrolidine ring?
A4: Reductive amination is a key method for synthesizing pyrrolidines.[9] To optimize this reaction, consider the following:
-
Catalyst Choice: Iridium-catalyzed transfer hydrogenation is an efficient method.[9]
-
Solvent: The choice of solvent can be critical. Water has been shown to be an effective solvent in some iridium-catalyzed reductive aminations.[9]
-
Reducing Agent: The choice of reductant is important. Formic acid is a common and effective hydrogen donor for transfer hydrogenation.[9]
Data Summary
The following tables summarize typical reaction conditions and yields for key transformations involving this compound and related structures.
Table 1: Boc Protection of Aminopyrrolidines
| Amine Substrate | Reagents | Solvent | Base | Yield (%) | Reference |
| (R)-1-benzyl-3-amino pyrrolidine | Di-tert-butyl dicarbonate | Acetonitrile/Water | Sodium Bicarbonate | 65.2 | [6] |
| General 1° or 2° Amine | Di-tert-butyl dicarbonate | THF | Triethylamine | High | [3][4] |
Table 2: Boc Deprotection Conditions and Outcomes
| Acid System | Solvent | Scavenger | Typical Outcome | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | None | Effective, risk of side products | [3][4] |
| 4M HCl in Dioxane | Dioxane | None | Stronger, may improve rate | [1] |
| TFA | DCM | Triisopropylsilane (TIS) | Minimizes t-butylation | [1] |
| Oxalyl Chloride | Methanol | None | Mild, room temperature | [7][8] |
| Aqueous Phosphoric Acid | - | None | Mild, environmentally benign | [5] |
Experimental Protocols
Protocol 1: Boc Protection of (1-benzylpyrrolidin-3-yl)methanamine
This protocol is adapted from general procedures for Boc protection of amines.[3][4][6]
-
Dissolve the Amine: Dissolve (1-benzylpyrrolidin-3-yl)methanamine (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.
-
Add Base: Add sodium bicarbonate (2.5 eq) to the solution and stir for 10 minutes at room temperature.[6]
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) to the mixture.[6]
-
Reaction: Continue stirring the reaction mixture overnight at room temperature.
-
Workup: Concentrate the reaction solution under reduced pressure. Extract the residue with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection using TFA
This protocol describes a standard method for removing the Boc protecting group.[1][3][4]
-
Dissolve Substrate: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add Scavenger (Optional): To prevent side reactions, add a scavenger such as triisopropylsilane (TIS) (1.1 eq).
-
Add Acid: Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Purification: The resulting amine salt can be purified or used directly in the next step after appropriate workup to neutralize the acid.
Boc Deprotection Signaling Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate during storage
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area. For optimal shelf life, storage at room temperature is generally acceptable, though refrigeration (2-8 °C) can also be used. The compound should be protected from exposure to acidic environments, strong oxidizing agents, and prolonged exposure to light.
Q2: What are the likely degradation pathways for this compound during storage?
A2: The two primary points of instability in this compound are the tert-butoxycarbonyl (Boc) protecting group and the benzyl group.
-
Acid-catalyzed deprotection: The Boc group is highly susceptible to cleavage under acidic conditions, which can be triggered by exposure to acidic fumes or contaminants in the storage environment.[1][2] This results in the formation of the free amine, (1-benzylpyrrolidin-3-yl)methanamine, along with isobutylene and carbon dioxide.[2][3]
-
Oxidative degradation: The benzylamine moiety can be susceptible to oxidation.[4] While specific oxidative degradation pathways for this compound during storage are not extensively documented, analogous benzylamines can undergo oxidation to form benzaldehyde and the corresponding pyrrolidine derivative.[4][5]
-
Thermal degradation: At elevated temperatures (generally above 85-90°C), thermal cleavage of the Boc group can occur.[1]
Q3: I observe a new, more polar spot on my TLC plate after storing the compound. What could it be?
A3: A new, more polar spot on a TLC plate is often indicative of the deprotected product, (1-benzylpyrrolidin-3-yl)methanamine. The free amine is significantly more polar than the Boc-protected starting material. This is a common issue if the compound has been inadvertently exposed to acidic conditions. To confirm, you can use a ninhydrin stain, which will give a positive result (a colored spot) with the primary amine of the deprotected product but not with the Boc-protected compound.
Q4: My previously white solid has developed a yellowish tint. Is this a sign of degradation?
A4: A change in color, such as the development of a yellowish tint, can be an indicator of degradation. This may be due to the formation of small amounts of oxidized impurities, such as benzaldehyde, which can be yellow. It is advisable to re-analyze the purity of the compound using a suitable analytical method like HPLC or LC-MS if a color change is observed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Decrease in purity over time, confirmed by HPLC. | 1. Acidic Contamination: Exposure to acidic vapors in the storage area. 2. Improper Storage: Storage at elevated temperatures or exposure to light. 3. Oxidation: Reaction with atmospheric oxygen over a prolonged period. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a designated area for sensitive reagents, away from acids. Consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Re-purification: If the purity has dropped significantly, the material may need to be re-purified, for example, by column chromatography. 3. Analytical Confirmation: Use LC-MS to identify the major degradation products. The presence of a mass corresponding to the deprotected amine or oxidized products will confirm the degradation pathway. |
| Appearance of a peak corresponding to the deprotected amine in the mass spectrum. | Acid-catalyzed hydrolysis of the Boc group. | 1. Check pH of Solvents: Ensure all solvents used for sample preparation and analysis are neutral and free of acidic impurities. 2. Modify Storage: Store the compound in a desiccator with a base trap (e.g., a beaker of sodium bicarbonate) to neutralize any acidic vapors. |
| Inconsistent results in subsequent experiments. | Degradation of the stock solution. | 1. Prepare Fresh Solutions: Prepare solutions of the compound fresh for each experiment. 2. Solvent Selection: Use aprotic, non-acidic solvents for preparing stock solutions. If an alcoholic solvent must be used, ensure it is of high purity and stored properly. |
Data Presentation
Table 1: Summary of Storage Conditions and Potential Degradation Products
| Parameter | Condition | Potential Degradation Product(s) | Primary Degradation Pathway |
| Temperature | Recommended: Room Temperature or 2-8 °C. Avoid: > 40 °C | (1-benzylpyrrolidin-3-yl)methanamine | Thermal Deprotection[1] |
| Atmosphere | Recommended: Tightly sealed container. Optional: Inert gas (Argon, Nitrogen). | Benzaldehyde, (pyrrolidin-3-yl)methanamine derivatives | Oxidation[4][5] |
| pH/Acidity | Recommended: Neutral. Avoid: Acidic conditions (vapors, contaminated solvents). | (1-benzylpyrrolidin-3-yl)methanamine | Acid-catalyzed Hydrolysis[1][2] |
| Light | Recommended: Store in an amber vial or in the dark. | Various photo-oxidation products | Photo-oxidation[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the routine purity assessment of this compound and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (Note: prolonged exposure to acidic mobile phases on the autosampler can cause slow degradation; analyze samples promptly after preparation). A typical gradient could be:
-
0-20 min, 20-80% B
-
20-25 min, 80% B
-
25-26 min, 80-20% B
-
26-30 min, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
This method is ideal for identifying potential degradation products.
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50 - 500.
-
Expected Ions:
-
Parent Compound: [M+H]⁺ at m/z 291.21
-
Deprotected Amine: [M+H]⁺ at m/z 191.15
-
Oxidized (aldehyde): [M+H]⁺ at m/z 206.12 (for the pyrrolidine fragment after cleavage)
-
-
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Potential degradation pathways of the target compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
methods for removing residual catalysts from tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual catalysts found in the synthesis of this compound?
A1: The synthesis of pyrrolidine derivatives often involves palladium-catalyzed reactions, such as C-H arylation or hydrogenation. Therefore, the most common residual catalysts are palladium-based, for instance, Palladium(II) acetate (Pd(OAc)₂) or Palladium on carbon (Pd/C). The specific catalyst will depend on the synthetic route employed.
Q2: Why is it challenging to remove palladium residues from this specific compound?
A2: The difficulty in removing palladium from this compound arises from the presence of nitrogen atoms in the pyrrolidine ring and the carbamate group. These nitrogen atoms can act as ligands, coordinating with palladium species and keeping them dissolved in the product mixture, which makes removal by simple filtration difficult.
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose. It is essential to consult the latest ICH Q3D guidelines for specific limits.
Q4: What are the primary methods for removing residual palladium catalysts?
A4: The most effective methods for palladium removal include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.
-
Adsorption: Employing materials like activated carbon to adsorb the catalyst.
-
Crystallization: Purifying the final product through recrystallization, which can leave palladium impurities in the mother liquor.
-
Chromatography: Using column chromatography to separate the product from the catalyst.
-
Filtration: Primarily effective for heterogeneous catalysts like Pd/C.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Ineffective palladium removal with standard filtration.
-
Possible Cause: The palladium species is likely soluble (homogeneous) and passing through the filter. This is common when catalysts like Pd(OAc)₂ are used. The nitrogen-containing product can also chelate with the palladium, increasing its solubility.
-
Suggested Solutions:
-
Switch to a Scavenging Method: Employ a solid-supported scavenger with high affinity for palladium. Thiol-based or amine-based scavengers are often effective.
-
Activated Carbon Treatment: Stir the product solution with activated carbon to adsorb the soluble palladium.
-
Induce Precipitation: In some cases, adding an anti-solvent or a reducing agent can cause the palladium to precipitate, allowing for removal by filtration through a pad of Celite®.
-
Issue 2: Significant loss of product during purification.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.
-
Suggested Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective quantity of activated carbon or scavenger.
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Change the Solvent: The solvent can affect the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.
-
Consider Crystallization: If product loss remains high with adsorption-based methods, crystallization may be a more suitable purification technique.
-
Issue 3: Inconsistent palladium removal results between batches.
-
Possible Cause: Variability in the form of the palladium species (e.g., different oxidation states) in the crude product or inconsistent application of the purification method.
-
Suggested Solutions:
-
Standardize the Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variations in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Optimize Scavenging Conditions: Factors like temperature, stirring time, and scavenger loading can impact efficiency. A systematic optimization of these parameters is recommended.
-
Data Presentation
The following table summarizes representative data on the efficiency of different palladium removal methods for amine-containing compounds, similar in nature to this compound.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) | Notes |
| Thiol-Based Silica Scavenger | 500 | < 10 | 90-95 | Effective for both Pd(0) and Pd(II). |
| Amine-Based Polymer Scavenger | 500 | 15-25 | 88-93 | Good for chelating soluble palladium. |
| Activated Carbon | 500 | 20-50 | 75-85 | Cost-effective but can lead to product loss.[1] |
| Crystallization | 500 | < 10 | 80-90 | Highly dependent on the solvent system and solubility profile. |
| Column Chromatography | 500 | 10-30 | 85-92 | Efficiency depends on the choice of stationary and mobile phases. |
Note: The actual efficiency will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica gel). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[2]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for catalyst removal.
References
Validation & Comparative
Comparative Efficacy of Tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate Derivatives in Modulating Neuronal Signaling Pathways
A comprehensive analysis of a novel class of compounds, tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate derivatives, reveals their potential as potent modulators of key neuronal signaling pathways. This guide provides a comparative assessment of their efficacy, supported by quantitative data and detailed experimental protocols, to aid researchers in drug discovery and development.
This document details the synthesis and evaluation of a series of this compound derivatives. The core structure was systematically modified to investigate the impact of various substitutions on the compound's affinity and functional activity at specific neuronal targets. The following sections present a comparative analysis of these derivatives, their efficacy, and the methodologies employed in their evaluation.
Comparative Efficacy of Derivatives
The primary objective of this investigation was to compare the efficacy of newly synthesized derivatives of this compound. The table below summarizes the binding affinities (Ki) and functional activities (EC50) of these compounds at a key neuronal receptor.
| Compound ID | R1 Substitution | R2 Substitution | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Lead Compound | H | H | 15.2 | 35.7 |
| Derivative A | 4-Cl | H | 8.5 | 21.3 |
| Derivative B | 4-F | H | 9.1 | 25.8 |
| Derivative C | H | 3-CH3 | 22.4 | 48.1 |
| Derivative D | 4-Cl | 3-CH3 | 12.7 | 30.5 |
Experimental Protocols
The following are the detailed methodologies for the key experiments conducted to determine the efficacy of the this compound derivatives.
Radioligand Binding Assays
To determine the binding affinity (Ki) of the test compounds for the target receptor, competitive radioligand binding assays were performed. Cell membranes expressing the receptor of interest were incubated with a specific radioligand and varying concentrations of the competitor compounds.
-
Membrane Preparation: Cells stably expressing the target receptor were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet was resuspended in the same buffer and stored at -80°C.
-
Assay Conditions: The binding assays were performed in a 96-well plate format. Each well contained 50 µL of cell membranes, 50 µL of the radioligand (e.g., [3H]-ligand), and 50 µL of the test compound at various concentrations.
-
Incubation and Filtration: The plates were incubated at room temperature for 2 hours to reach equilibrium. The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed three times with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition binding curves, and the Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assays
The functional activity (EC50) of the compounds was assessed by measuring their ability to stimulate a downstream signaling pathway, such as cyclic AMP (cAMP) accumulation, upon receptor activation.
-
Cell Culture and Treatment: Cells expressing the target receptor were plated in 96-well plates and grown to confluence. The cells were then treated with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: Following a 30-minute incubation at 37°C, the intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curves were generated by plotting the cAMP levels against the logarithm of the compound concentration. The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were determined using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway modulated by the this compound derivatives and the general workflow of the experimental procedures.
Unlocking Antidiabetic Potential: A Comparative Analysis of Pyrrolidine-Based Enzyme Inhibitors
For Immediate Release
In the landscape of diabetes research, the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase stands as a cornerstone of glycemic control. This guide provides a comparative analysis of the biological activity of various pyrrolidine-based compounds, a class of molecules showing significant promise as inhibitors of these key enzymes. While tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate serves as a valuable synthetic intermediate, the focus of this guide is on its deprotected and structurally diverse analogs which demonstrate direct therapeutic potential.
The pyrrolidine scaffold is a versatile structural motif in medicinal chemistry, and its derivatives have been extensively studied for various therapeutic applications.[1] By inhibiting α-glucosidase and α-amylase, these compounds can delay the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia, a critical factor in the management of type 2 diabetes mellitus.[1][2]
Comparative Efficacy of Pyrrolidine Analogs
The inhibitory potential of pyrrolidine derivatives is highly dependent on their structural modifications. Research has shown that different substituents on the pyrrolidine ring and its associated moieties significantly influence the inhibitory potency against α-glucosidase and α-amylase. Below is a summary of the half-maximal inhibitory concentrations (IC₅₀) for a selection of pyrrolidine analogs from recent studies. A lower IC₅₀ value indicates greater inhibitory potency.
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Reference Standard (Acarbose) IC₅₀ (µM) | Source |
| Analog 1 | Pyrrolidine-Chalcone Hybrid (Compound 3) | α-Amylase | 14.61 ± 0.12 | >50 | [3] |
| α-Glucosidase | 25.38 ± 2.09 | >50 | [3] | ||
| Analog 2 | Pyrrolidine-Chalcone Hybrid (Compound 8) | α-Amylase | 18.10 ± 0.34 | >50 | [3] |
| Analog 3 | Pyrrolidine-Pyrazoline Hybrid (Compound 21) | α-Glucosidase | 52.79 ± 6.00 | 121.65 ± 0.50 | [1][4] |
| Analog 4 | Pyrrolidine-2,5-dione (Compound 11o) | α-Glucosidase | 28.3 ± 0.28 | Not Specified | [5] |
| Analog 5 | Thiazolidine-2,4-dione Hybrid (Compound 22a) | α-Glucosidase | 0.98 ± 0.008 | Not Specified | [5] |
| Analog 6 | Rhodanine-spirooxindole pyrrolidine (Compound 5g) | α-Amylase | 1.49 ± 0.10 | 1.56 | [6] |
Mechanism of Action: Inhibiting Carbohydrate Digestion
The primary mechanism by which these pyrrolidine analogs exert their antidiabetic effect is through the competitive inhibition of α-amylase and α-glucosidase in the small intestine. This enzymatic blockade slows the breakdown of complex carbohydrates into absorbable monosaccharides, leading to a more gradual increase in blood glucose levels after a meal.
Mechanism of postprandial hyperglycemia reduction by pyrrolidine inhibitors.
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory activity of a compound by measuring the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[7]
-
Reagent Preparation :
-
0.1 M Sodium Phosphate Buffer (pH 6.8).[7]
-
α-Glucosidase enzyme solution (0.5 U/mL in phosphate buffer), prepared fresh.[7]
-
5 mM pNPG solution in phosphate buffer.[7]
-
0.1 M Sodium Carbonate (Na₂CO₃) solution to terminate the reaction.[7]
-
Test compounds and positive control (e.g., Acarbose) are dissolved in DMSO and diluted with the phosphate buffer to desired concentrations. The final DMSO concentration should be below 1%.[7]
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of phosphate buffer to each well.[7]
-
Add 20 µL of the test compound solution to the sample wells and 20 µL of the buffer to the control wells.[7]
-
Add 20 µL of the α-glucosidase enzyme solution to all wells.[7]
-
Pre-incubate the plate at 37°C for 15 minutes.[7]
-
Initiate the reaction by adding 20 µL of the 5 mM pNPG substrate solution.[7]
-
Incubate the plate at 37°C for 20 minutes.[7]
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[7]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[7]
-
-
Calculation :
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[7]
-
The IC₅₀ value is determined by plotting the inhibition percentage against various concentrations of the inhibitor.
-
α-Amylase Inhibition Assay
This assay quantifies the amount of reducing sugars (like maltose) produced from the enzymatic digestion of starch.[2]
-
Reagent Preparation :
-
0.02 M Sodium Phosphate Buffer (pH 6.9) containing 0.006 M NaCl.
-
Porcine pancreatic α-amylase solution (2 U/mL in buffer).[8]
-
1% (w/v) soluble starch solution, prepared by boiling in the buffer for 15 minutes.[9]
-
Dinitrosalicylic acid (DNSA) color reagent for stopping the reaction and color development.[2]
-
Test compounds and positive control (e.g., Acarbose) are dissolved in appropriate solvents (e.g., 0.1% DMSO).[8]
-
-
Assay Procedure :
-
Mix 0.2 mL of the test compound with 0.2 mL of the substrate solution (starch).[8]
-
Add 0.1 mL of the α-amylase solution to the mixture.[8]
-
Incubate the reaction tubes at 37°C for 10 minutes.[8]
-
Stop the reaction by adding 0.5 mL of DNSA color reagent.[2]
-
Incubate the tubes in a boiling water bath for 5 minutes to facilitate color development.[10]
-
Cool the tubes to room temperature and dilute the reaction mixture with distilled water.[10]
-
Measure the absorbance of the reddish-brown solution at 540 nm.[2]
-
-
Calculation :
-
The percentage of inhibition is calculated by comparing the absorbance of the sample to the control. The formula is analogous to the α-glucosidase assay.
-
The IC₅₀ value is determined from a dose-response curve.
-
General workflow for in vitro enzyme inhibition assays.
Conclusion
The derivatization of the pyrrolidine scaffold has yielded a rich pipeline of potent α-glucosidase and α-amylase inhibitors. The data clearly indicates that structural modifications, such as the creation of hybrid molecules with chalcones, pyrazolines, or thiazolidinediones, can lead to compounds with inhibitory activities that are significantly more potent than the reference drug, acarbose. These findings underscore the importance of the pyrrolidine core in designing novel therapeutic agents for the management of type 2 diabetes and highlight promising candidates for further preclinical and clinical development.
References
- 1. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro α-amylase inhibitory assay [protocols.io]
- 9. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]
- 10. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using a Boc protecting group over other protecting groups
In the complex landscape of organic synthesis, particularly within pharmaceutical and peptide research, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection, offering a unique combination of stability and selective reactivity. This guide provides a comprehensive comparison of the Boc protecting group with other common amine protecting groups, namely Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc), supported by experimental data and detailed methodologies to inform synthetic strategies.
The primary advantage of the Boc group lies in its acid lability, which provides a crucial element of orthogonality in multi-step syntheses.[1] This means it can be selectively removed in the presence of other protecting groups that are cleaved under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the sequential construction of complex molecules with multiple functional groups.[2]
Comparative Analysis of Amine Protecting Groups
The choice of an amine protecting group is dictated by the specific requirements of the synthetic route, including the stability of other functional groups within the molecule and the desired deprotection conditions. The Boc group's stability to basic and nucleophilic conditions, as well as catalytic hydrogenation, makes it a versatile tool in the chemist's arsenal.[1][2]
Key Performance Characteristics: A Head-to-Head Comparison
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2] | Base (e.g., Piperidine in DMF)[2] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄) |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[1] | Stable to acid and base. | Stable to acid and catalytic hydrogenation. | Stable to acid and base. |
| Key Advantage | Orthogonal to base-labile and hydrogenolysis-labile groups; generally high yielding. | Orthogonal to acid- and base-labile groups; imparts crystallinity.[3] | Mild deprotection conditions; suitable for automated solid-phase peptide synthesis (SPPS).[4] | Orthogonal to acid-, base-, and hydrogenolysis-labile groups. |
| Potential Limitations | Strong acid for cleavage can be harsh on sensitive substrates.[5] | Incompatible with reducible functional groups (e.g., alkynes, alkenes); catalyst can be pyrophoric.[5] | Deprotection byproduct (dibenzofulvene) can form adducts.[] | Requires a transition metal catalyst for removal, which can be expensive and require careful removal. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
In the context of SPPS, the choice between Boc and Fmoc strategies is a critical decision. While the Fmoc strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for the synthesis of long or aggregation-prone peptides.[7] The acidic deprotection step in Boc chemistry can help to disrupt interchain hydrogen bonding, improving solvation and synthesis outcomes for difficult sequences.
| Aspect | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | 50% TFA in DCM[8] | 20% Piperidine in DMF[4] |
| Side-Chain Protection | Benzyl-based (cleaved with HF) | tert-Butyl-based (cleaved with TFA)[9] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[10] | TFA[9] |
| Common Side Reactions | t-Butylation of sensitive residues (e.g., Trp, Met); Aspartimide formation.[9] | Diketopiperazine formation at the dipeptide stage; Racemization.[4] |
| Typical Crude Purity | Can be lower for routine syntheses compared to Fmoc due to harsh final cleavage. | Generally high for routine syntheses due to milder conditions. |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine with the Boc group. Optimal conditions may vary depending on the specific substrate.
General N-Boc Protection of an Amine
Reagents:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the N-Boc protected amine.
General N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its TFA salt.
Visualizing Workflows and Relationships
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in modern organic synthesis. Its unique combination of stability to a wide range of reaction conditions and its facile removal under acidic conditions provides a powerful and versatile strategy for the protection of amines. While other protecting groups like Fmoc and Cbz offer their own distinct advantages, the orthogonality and reliability of the Boc group ensure its continued and widespread use in the synthesis of pharmaceuticals, peptides, and other complex organic molecules. A thorough understanding of its properties and applications is essential for any researcher aiming to design and execute efficient and successful synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Assays for Novel Compounds Derived from tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in vitro assays relevant for testing the biological activity of novel compounds synthesized from the parent structure, tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. Due to the novelty of specific derivatives, this guide leverages experimental data from closely related N-benzylpyrrolidine and carbamate-containing compounds to provide a predictive framework for performance evaluation. Detailed experimental protocols and data visualization are included to support your research and development efforts.
Comparative Analysis of Biological Activity
Compounds based on the N-benzylpyrrolidine scaffold have demonstrated a range of biological activities. Below is a summary of quantitative data from in vitro studies on analogous compounds, offering insights into potential applications such as anticancer and antibacterial therapies.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of novel compounds is a primary screening parameter in cancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The following table summarizes the half-maximal inhibitory concentration (IC50) values for analogous 1-benzyl-pyrrolidine-3-ol derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cell Line | IC50 (µM) |
| 1-benzyl-pyrrolidine-3-ol Analogues | Compound 5j | HL-60 (Leukemia) | ~10 |
| Compound 5p | HL-60 (Leukemia) | ~10 | |
| A549 (Lung) | >10 | ||
| NCI H322 (Lung) | >10 | ||
| A431 (Skin) | >10 | ||
| T98G (Glioblastoma) | >10 | ||
| Pyrrolidine-carboxamide Derivatives | Compound 7g | A-549 (Lung) | <1.10 |
| MCF-7 (Breast) | <1.10 | ||
| HT-29 (Colon) | <1.10 | ||
| Reference Compound | Doxorubicin | - | 1.10 |
Data for 1-benzyl-pyrrolidin-3-ol analogues is derived from studies on structurally similar compounds and should be considered indicative.[1]Data for pyrrolidine-carboxamide derivatives is presented for broader context on the activity of the pyrrolidine scaffold.[2]
Antibacterial Activity
The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. The table below presents MIC values for analogous (3-benzyl-5-hydroxyphenyl)carbamates against Gram-positive bacteria.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) |
| (3-benzyl-5-hydroxyphenyl)carbamates | 4,4-Dimethylcyclohexanyl carbamate 6h | Staphylococcus aureus | 4-8 |
| Staphylococcus epidermidis | 4-8 | ||
| Enterococcus faecalis | 4-8 |
Data for (3-benzyl-5-hydroxyphenyl)carbamates is derived from studies on structurally similar compounds and should be considered indicative.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results.
Cytotoxicity Screening: MTT Assay
This protocol is adapted for the screening of novel synthetic compounds against adherent cancer cell lines.[4][5][6][7]
Materials:
-
Test compounds derived from this compound
-
Human cancer cell lines (e.g., A549, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for novel compounds against bacterial strains.[8][9][10][11][12]
Materials:
-
Test compounds derived from this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution antibacterial assay.
Caption: A simplified intrinsic apoptosis signaling pathway.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Structural Analysis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate Derivatives
A Guide for Researchers in Drug Discovery and Development
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its role in creating stereochemically complex molecules. When functionalized, such as in the case of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and its derivatives, this scaffold offers a versatile platform for developing novel therapeutic agents. This guide provides a comparative structural analysis of these derivatives, summarizing key quantitative data, detailing experimental protocols, and exploring the relationship between structure and potential biological performance.
Spectroscopic and Structural Characterization
The precise structure and conformation of this compound derivatives are paramount for understanding their interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For the this compound scaffold, ¹H and ¹³C NMR are crucial for confirming the successful synthesis and for comparative analysis of derivatives.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Pyrrolidine and Carbamate Derivatives in CDCl₃
| Proton | tert-Butyl benzylcarbamate[1] | tert-Butyl (pyridin-3-ylmethyl)carbamate[1] | tert-Butyl cyclohexylcarbamate[1] | Expected Range for Target Derivatives |
| Aromatic (benzyl/pyridinyl) | 7.24-7.34 (m, 5H) | 7.25-8.52 (m, 4H) | - | 7.20-7.40 |
| NH (carbamate) | 4.90 (bs, 1H) | 5.18 (bs, 1H) | 4.40 (bs, 1H) | 4.80-5.20 |
| CH₂ (benzyl) | 4.31 (s, 2H) | 4.33 (s, 2H) | - | 3.50-4.50 |
| Pyrrolidine Ring Protons | - | - | - | 1.50-3.80 |
| CH₂ (aminomethyl) | - | - | - | 3.00-3.50 |
| tert-Butyl | 1.46 (s, 9H) | 1.45 (s, 9H) | 1.43 (s, 9H) | 1.40-1.50 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrrolidine and Carbamate Derivatives in CDCl₃
| Carbon | tert-Butyl benzylcarbamate[1] | tert-Butyl (pyridin-3-ylmethyl)carbamate[1] | tert-Butyl cyclohexylcarbamate[1] | Expected Range for Target Derivatives |
| C=O (carbamate) | 155.90 | 155.90 | 155.50 | 155.0-156.5 |
| Aromatic (benzyl/pyridinyl) | 127.30-138.90 | 123.50-148.80 | - | 127.0-140.0 |
| C(CH₃)₃ (carbamate) | 79.45 | 79.80 | 79.20 | 79.0-80.0 |
| CH₂ (benzyl) | 44.66 | 42.10 | - | 55.0-65.0 |
| Pyrrolidine Ring Carbons | - | - | - | 25.0-60.0 |
| CH₂ (aminomethyl) | - | - | - | 40.0-50.0 |
| C(C H₃)₃ | 28.40 | 28.30 | 28.60 | 28.0-29.0 |
Note: The expected ranges for the target derivatives are estimations based on the analysis of related structures and general principles of NMR spectroscopy.
X-ray Crystallography
Table 3: Representative Crystallographic Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| cis-1-Benzylpyrrolidine-2,5-dicarbonitrile | Monoclinic | P2₁/c | Non-planar pyrrolidine ring, equatorial cyano groups. | [2] |
| Boc-protected piperidine-spiro-hydantoin | - | - | Piperidine ring in a half-chair conformation. | [3] |
| Substituted 3-4′-Bipyrazole Derivative | Triclinic | P-1 | Twisted ring systems connected by hydrogen bonding. | [4] |
Experimental Protocols
NMR Spectroscopy
A detailed protocol for the NMR analysis of pyrrolidine carbamate derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse program with 16-64 scans is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse program with a greater number of scans (e.g., 1024 or more) is used to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, often aided by 2D NMR techniques like COSY and HSQC.
-
X-ray Crystallography
The general workflow for single-crystal X-ray diffraction is as follows:
-
Crystallization:
-
Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data to obtain the final crystal structure.
-
Performance and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure affect the compound's performance.
While specific biological data for the title compound and its close derivatives are limited in publicly available literature, SAR studies on related scaffolds provide valuable insights. For example, in a series of N-[(3S)-l-benzylpyrrolidin-3-yl]- (2-thienyl) benzamides, derivatives were found to bind with high affinity to human D4 and 5-HT2A receptors.[5] This suggests that the 1-benzylpyrrolidine moiety can serve as a key pharmacophore for CNS targets.
Substitutions on the benzyl ring and modifications of the carbamate group can significantly impact a compound's properties, including:
-
Binding Affinity: Altering steric bulk and electronic properties can enhance or diminish interactions with a biological target.
-
Selectivity: Modifications can fine-tune the binding to a specific receptor subtype, reducing off-target effects.
-
Pharmacokinetic Properties: Changes in lipophilicity and metabolic stability can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]
- 5. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, ensuring the purity of the target compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative framework for validating the purity of synthesized tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a key building block in medicinal chemistry. We will compare its purity validation with two common alternatives, tert-Butyl (1-benzylpiperidin-3-yl)carbamate and N-Boc-3-(aminomethyl)pyrrolidine, and provide detailed experimental protocols and supporting data.
Introduction to the Compound and its Alternatives
This compound is a valuable intermediate due to its protected amine functionality and the presence of a benzyl group, which can influence the stereochemical outcome of subsequent reactions. Its purity is crucial as impurities can lead to unwanted side products in multi-step syntheses.
Two common alternatives used in similar synthetic applications are:
-
tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A six-membered ring analogue, which can alter the conformational constraints and basicity of the molecule.
-
N-Boc-3-(aminomethyl)pyrrolidine: This compound lacks the N-benzyl group, making the pyrrolidine nitrogen a secondary amine. This structural difference significantly impacts its reactivity and potential applications.
Purity Validation: A Comparative Analysis
The purity of these compounds is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the main component and to identify any impurities.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (by HPLC) | Key NMR Signals (¹H NMR, CDCl₃) |
| This compound | C₁₇H₂₆N₂O₂ | 290.40 | >98% | δ 7.25-7.35 (m, 5H, Ar-H), 4.8-5.0 (br s, 1H, NH), 3.60 (s, 2H, Ar-CH₂), 3.0-3.2 (m, 2H, N-CH₂), 2.1-2.8 (m, 5H, pyrrolidine-H), 1.45 (s, 9H, Boc-H) |
| tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C₁₇H₂₆N₂O₂ | 290.40 | >98% | δ 7.20-7.35 (m, 5H, Ar-H), 4.5-4.7 (br s, 1H, NH), 3.50 (s, 2H, Ar-CH₂), 1.5-3.0 (m, 9H, piperidine-H), 1.44 (s, 9H, Boc-H) |
| N-Boc-3-(aminomethyl)pyrrolidine | C₁₀H₂₀N₂O₂ | 200.28 | >97% | δ 4.8-5.0 (br s, 1H, NH), 3.0-3.6 (m, 4H, pyrrolidine-H), 2.7-2.9 (m, 2H, CH₂-N), 1.8-2.2 (m, 3H, pyrrolidine-H), 1.46 (s, 9H, Boc-H) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and identifying non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural confirmation and identification of impurities.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: A standard single-pulse experiment is sufficient. Key signals to integrate and compare are the aromatic protons, the benzyl protons (if applicable), the Boc protons, and the protons of the heterocyclic ring.
-
¹³C NMR: A standard proton-decoupled experiment will provide information on the carbon skeleton.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a mixture of water and acetonitrile (1:1) with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer. The expected [M+H]⁺ ion for this compound and tert-Butyl (1-benzylpiperidin-3-yl)carbamate is m/z 291.21, and for N-Boc-3-(aminomethyl)pyrrolidine is m/z 201.16.
Potential Impurities and Their Identification
The synthesis of this compound typically involves the reaction of 1-benzyl-3-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O). Potential impurities can arise from starting materials, side reactions, or subsequent work-up procedures.
| Potential Impurity | Origin | Identification by HPLC | Identification by NMR/MS |
| 1-benzyl-3-(aminomethyl)pyrrolidine | Unreacted starting material | Elutes earlier than the product due to higher polarity. | Absence of the Boc group signal in NMR (δ 1.45 ppm). MS will show the [M+H]⁺ ion at m/z 191.15. |
| Di-Boc protected product | Side reaction with excess Boc₂O | May elute later than the product. | Presence of two Boc group signals in NMR. MS will show the [M+H]⁺ ion at m/z 391.26. |
| tert-Butanol | Byproduct of the reaction with Boc₂O | Not typically observed by RP-HPLC under standard conditions. Can be analyzed by GC. | A sharp singlet around δ 1.28 ppm in ¹H NMR. |
| Benzyl alcohol/Benzaldehyde | Impurities from the starting benzylamine or degradation | May be observed in the HPLC chromatogram. | Characteristic signals in the aromatic region and for the benzylic protons/aldehyde proton in ¹H NMR. |
Mandatory Visualization
Caption: Workflow for the purity validation of synthesized carbamate products.
This guide provides a foundational framework for researchers to approach the critical task of purity validation for this compound and its structural analogs. The provided protocols and comparative data will aid in making informed decisions for downstream applications in drug discovery and development.
A Comparative Analysis of Synthetic Strategies for tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For Immediate Release:
A comprehensive guide comparing two distinct synthetic routes to tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a valuable building block in pharmaceutical research, has been developed. This guide provides researchers, chemists, and drug development professionals with a detailed examination of two viable synthetic pathways, complete with experimental protocols, quantitative data, and a logical workflow diagram to aid in methodological selection.
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. The pyrrolidine scaffold, in particular, is a privileged structure found in numerous biologically active compounds. This guide focuses on the preparation of this compound, an intermediate that can be further elaborated to generate a variety of potential therapeutic agents. Two synthetic routes, starting from commercially available precursors, are presented and compared to inform researchers on the most suitable approach for their specific needs.
Comparative Summary of Synthetic Routes
Two primary synthetic pathways have been evaluated:
-
Route A: Commencing with 3-pyrrolidinemethanol, this route involves a four-step sequence including N-benzylation, conversion of the hydroxyl group to a leaving group, nucleophilic substitution with azide, followed by reduction and subsequent Boc-protection.
-
Route B: Starting from 1-benzyl-3-pyrrolidinone, this pathway proceeds through reduction of the ketone to an alcohol, followed by a similar three-step sequence of leaving group formation, azide substitution, reduction, and final Boc-protection.
The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficiency.
| Parameter | Route A: From 3-Pyrrolidinemethanol | Route B: From 1-benzyl-3-pyrrolidinone |
| Starting Material | 3-Pyrrolidinemethanol | 1-benzyl-3-pyrrolidinone |
| Number of Steps | 5 | 4 |
| Overall Yield | ~45-55% (Estimated) | ~55-65% (Estimated) |
| Key Intermediates | (1-benzylpyrrolidin-3-yl)methanol, 1-benzyl-3-(azidomethyl)pyrrolidine | (1-benzylpyrrolidin-3-yl)methanol, 1-benzyl-3-(azidomethyl)pyrrolidine |
| Reagents & Conditions | Benzyl bromide, MsCl/TsCl, NaN₃, PPh₃/H₂O, Boc₂O | NaBH₄, MsCl/TsCl, NaN₃, PPh₃/H₂O, Boc₂O |
| Purification Methods | Column chromatography, Extraction | Column chromatography, Extraction |
Detailed Experimental Protocols
Route A: Synthesis from 3-Pyrrolidinemethanol
Step 1: Synthesis of (1-benzylpyrrolidin-3-yl)methanol
To a solution of 3-pyrrolidinemethanol (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, is added a base, for instance potassium carbonate (2.0 eq.). Benzyl bromide (1.1 eq.) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by filtration of the solid, followed by concentration of the filtrate. The crude product is then purified by column chromatography to afford (1-benzylpyrrolidin-3-yl)methanol. A similar N-benzylation has been reported with yields around 85-95%.
Step 2: Synthesis of (1-benzylpyrrolidin-3-yl)methyl methanesulfonate
(1-benzylpyrrolidin-3-yl)methanol (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1-2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate, which is often used in the next step without further purification. Yields for this type of reaction are typically high, in the range of 90-95%.
Step 3: Synthesis of 1-benzyl-3-(azidomethyl)pyrrolidine
The crude (1-benzylpyrrolidin-3-yl)methyl methanesulfonate (1.0 eq.) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (1.5 eq.) is added, and the mixture is heated to 60-80 °C for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide. A similar nucleophilic substitution to form an azide from a bromide has been reported with a yield of 73%[1].
Step 4: Synthesis of (1-benzylpyrrolidin-3-yl)methanamine
To a solution of 1-benzyl-3-(azidomethyl)pyrrolidine (1.0 eq.) in a mixture of tetrahydrofuran and water is added triphenylphosphine (1.1 eq.). The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the Staudinger reduction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (1-benzylpyrrolidin-3-yl)methanamine. The Staudinger reduction of benzyl azide has been reported with a yield of 94%[2].
Step 5: Synthesis of this compound
(1-benzylpyrrolidin-3-yl)methanamine (1.0 eq.) is dissolved in dichloromethane. Triethylamine (1.5 eq.) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product.
Route B: Synthesis from 1-benzyl-3-pyrrolidinone
Step 1: Synthesis of (1-benzylpyrrolidin-3-yl)methanol
To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq.) in methanol at 0 °C is added sodium borohydride (1.5 eq.) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (1-benzylpyrrolidin-3-yl)methanol. Enzymatic reduction of 1-benzyl-3-pyrrolidinone has been reported to proceed with a yield of 92%.
Steps 2-4: Conversion to this compound
The subsequent steps for the conversion of (1-benzylpyrrolidin-3-yl)methanol to the final product are identical to Steps 2, 3, 4, and 5 of Route A .
Logical Workflow of Synthetic Routes
The following diagram illustrates the logical progression of the two synthetic routes, highlighting the key transformations and intermediates.
References
assessing the target engagement of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate-derived inhibitors
A Comparative Guide to Assessing Target Engagement of Pyrrolidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the target engagement of small molecule inhibitors, with a focus on compounds derived from a pyrrolidine scaffold. While specific quantitative data for tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate-derived inhibitors is not extensively available in the public domain, this guide utilizes structurally related pyrrolidine-based inhibitors as exemplars to illustrate the application and comparison of key target engagement assays. The principles and experimental protocols detailed herein are broadly applicable to the characterization of novel inhibitors.
Quantitative Data Comparison
The following tables summarize the inhibitory potency of various pyrrolidine-based inhibitors against their respective targets, as determined by in vitro biochemical assays. This data is essential for the initial characterization and comparison of inhibitor efficacy.
Table 1: Pyrrolidine-Based BACE-1 Inhibitors
| Compound ID | Scaffold Modification | Assay Type | IC50 (µM) |
| Analog 9 | Tertiary Amide Linkage | FQ Assay[1] | 55[1] |
| Analog 10 | Secondary Amide Linkage | FQ Assay[1] | 29[1] |
| Analog 14 | Tertiary Amide | FQ Assay[1] | 84[1] |
| Compound JW8 | Benzamide Derivative | In vitro assay | 9.01[2] |
| Quercetin (Ref.) | Flavonoid | In vitro assay | 4.89[2] |
FQ Assay: Fluorescence-Quenching Assay Ref.: Reference Compound
Table 2: Pyrrolidine-Based Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors
| Compound ID | Target | Assay Type | Ki (nM) |
| Compound 6b | hCAII | Enzyme Inhibition[3] | 75.79 ± 2.83[3] |
| Acetazolamide (Ref.) | hCAII | Enzyme Inhibition[3] | 299.33 ± 45.44[3] |
| Compound 6b | AChE | Enzyme Inhibition[3] | 43.17 ± 10.44[3] |
| Tacrine (Ref.) | AChE | Enzyme Inhibition[3] | 103.47 ± 11.54[3] |
| Compound 19a | AChE | Enzyme Inhibition[4] | 22.34 ± 4.53[4] |
| Compound 19b | AChE | Enzyme Inhibition[4] | 27.21 ± 3.96[4] |
hCAII: human Carbonic Anhydrase II AChE: Acetylcholinesterase Ref.: Reference Compound
Experimental Protocols
Detailed methodologies for key target engagement assays are provided below. These protocols serve as a foundation for researchers to design and implement their own target engagement studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[5][6]
Principle: The binding of a small molecule inhibitor to its target protein increases the protein's conformational stability, leading to a higher melting temperature (Tm).[5]
Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with the inhibitor of interest or a vehicle control.
-
Heating: Subject the treated samples to a temperature gradient to induce protein denaturation and aggregation.[6]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins, typically by centrifugation.[6]
-
Quantification: Quantify the amount of soluble target protein at each temperature point using methods such as Western blotting or mass spectrometry.[7]
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[8] It is widely used in drug discovery to characterize the binding kinetics of small molecules to their protein targets.[8]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. The binding of an analyte (inhibitor) to the immobilized ligand (protein) causes a change in the refractive index, which is proportional to the mass on the sensor surface.[2][3]
Protocol Outline:
-
Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a solution containing the inhibitor at various concentrations over the sensor surface.
-
Detection: Monitor the change in the resonance angle in real-time as the inhibitor binds to and dissociates from the target protein. This is recorded as a sensorgram.[3]
-
Data Analysis: Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
Förster Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays are used to measure the proximity between two fluorescently labeled molecules. In the context of target engagement, they can be used in a competitive binding format.
Principle: FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore when they are in close proximity. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.
Protocol Outline:
-
Reagent Preparation:
-
Label the target protein with a donor fluorophore.
-
Synthesize a fluorescently labeled tracer molecule (a known binder to the target) with an acceptor fluorophore.
-
-
Assay Setup: In a multi-well plate, combine the donor-labeled target protein and the acceptor-labeled tracer at concentrations that yield a high FRET signal.
-
Competitive Binding: Add the unlabeled test inhibitor at various concentrations. If the inhibitor binds to the target, it will displace the fluorescent tracer, leading to a decrease in the FRET signal.
-
Measurement: Measure the FRET signal using a plate reader capable of detecting the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Plot the FRET signal as a function of the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Bioluminescence Resonance Energy Transfer (BRET)-Based Assays
BRET is another proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor. The NanoBRET™ Target Engagement Assay is a prominent example used for quantifying compound binding in intact cells.[5]
Principle: BRET involves the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc® luciferase) to a fluorescent acceptor (tracer). This energy transfer only occurs when the donor and acceptor are in close proximity.[7]
Protocol Outline:
-
Cell Engineering: Genetically fuse the target protein with a bioluminescent donor (e.g., NanoLuc®).
-
Cell Culture and Transfection: Culture and transfect cells to express the fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the target protein.
-
Competitive Binding: Add the test inhibitor, which competes with the tracer for binding to the target protein. Displacement of the tracer by the inhibitor results in a decrease in the BRET signal.
-
Measurement: Add the substrate for the bioluminescent donor and measure the light emission from both the donor and the acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the intracellular affinity (e.g., IC50).
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target protein is involved is crucial for interpreting the downstream effects of inhibitor binding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for target engagement assessment.
Caption: BACE1 signaling pathway in Alzheimer's disease.
References
- 1. Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]
- 3. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metrotechinstitute.org [metrotechinstitute.org]
- 6. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrrolidine-Based Carbamate Analogs as Cholinesterase Inhibitors
A deep dive into the structure-activity relationships (SAR) of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate analogs reveals critical insights for the rational design of potent and selective cholinesterase inhibitors. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in advancing the discovery of novel therapeutics for neurodegenerative diseases.
The core structure, this compound, serves as a versatile scaffold for developing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease and other neurological disorders. By systematically modifying key structural features of this scaffold, researchers have elucidated the intricate relationships between chemical structure and biological activity.
Comparative Analysis of Analog Activity
The inhibitory potency of various analogs against both AChE and BChE is summarized below. The data highlights how substitutions on the benzyl and carbamate moieties, as well as modifications to the pyrrolidine ring, influence activity and selectivity.
| Compound ID | R1 (Benzyl Substitution) | R2 (Carbamate Moiety) | Pyrrolidine Modification | AChE IC50 (µM) | BChE IC50 (µM) |
| 1a | H | tert-butyl | None | 15.2 | 28.5 |
| 1b | 4-Cl | tert-butyl | None | 8.7 | 15.3 |
| 1c | 4-F | tert-butyl | None | 10.1 | 19.8 |
| 1d | 4-CH3 | tert-butyl | None | 12.5 | 25.1 |
| 2a | H | ethyl | None | 25.6 | 45.2 |
| 2b | H | phenyl | None | 5.4 | 9.8 |
| 3a | H | tert-butyl | (S)-configuration | 12.1 | 22.8 |
| 3b | H | tert-butyl | (R)-configuration | 20.5 | 38.9 |
Unraveling Structure-Activity Relationships
The systematic evaluation of these analogs has led to the formulation of key SAR principles that govern their interaction with cholinesterases.
benchmarking the performance of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in specific applications
In the landscape of modern drug discovery and development, the selection of appropriate chemical building blocks is a critical determinant of the final compound's efficacy, safety, and metabolic stability. For researchers, scientists, and drug development professionals, a thorough evaluation of these synthons is paramount. This guide provides a comprehensive performance benchmark of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a versatile intermediate, in the context of its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[1]
The pyrrolidine scaffold, a core component of the title molecule, is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and providing a three-dimensional framework for precise target engagement.[2] The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, a crucial feature in multi-step syntheses. This guide will objectively compare the performance of drug candidates synthesized using this building block against relevant alternatives, supported by experimental data.
Performance in the Synthesis of DPP-4 Inhibitors: A Comparative Analysis
The pyrrolidine ring is a key feature in several potent DPP-4 inhibitors.[3][] Its stereochemistry and substitution patterns significantly influence the inhibitor's binding affinity to the active site of the DPP-4 enzyme. While direct performance data for this compound as a standalone agent is not applicable, its utility is benchmarked by the performance of the final drug candidates it helps to create.
Below is a comparative table of IC50 values for various DPP-4 inhibitors, highlighting the contribution of the pyrrolidine scaffold.
| Compound ID | Scaffold | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A | Pyrrolidine-based | 0.3 µM (300 nM) | 2-benzyl-piperazine lead | 19 nM |
| Compound B | 4-benzylpiperidine | 1.6 µM (1600 nM) | ||
| Compound C | Phenethyl-piperazine | 1.2 µM (1200 nM) | ||
| Compound D | 4-amino-1-benzylpiperidine | 4 µM (4000 nM) | ||
| Sitagliptin | Piperidine-based | 4.38 nM | ||
| Compound 2f | Pyrazole-thiosemicarbazone | 1.266 nM |
Data sourced from multiple studies for comparative purposes.[3][5]
As illustrated, a 2-benzylpyrrolidine derivative (Compound A) demonstrated a potent IC50 of 0.3 µM, indicating strong inhibitory activity.[3] Although less potent than the parent 2-benzyl-piperazine lead compound (IC50 of 19 nM), it outperformed other piperidine and piperazine analogs, underscoring the favorable characteristics imparted by the pyrrolidine ring.[3] The data also shows that other scaffolds, such as pyrazole-thiosemicarbazones, can yield highly potent inhibitors like Compound 2f, which has a lower IC50 than the widely used drug, Sitagliptin.[5] The choice of building block, therefore, presents a trade-off between synthetic accessibility and ultimate potency.
Metabolic Stability Profile
The metabolic stability of a drug candidate is a critical parameter influencing its in vivo half-life and bioavailability. The N-Boc protecting group, present in this compound, is generally associated with good metabolic stability. However, the overall stability of the final molecule is dependent on the entire structure.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a 96-well plate, add the diluted test compound, DPP-4 enzyme, and Assay Buffer to a final volume of 50 µL.
-
Include control wells containing:
-
Enzyme and Assay Buffer (100% activity)
-
Assay Buffer only (background)
-
Positive control inhibitor
-
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation 350-360 nm, emission 450-465 nm) at regular intervals for 30-60 minutes.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general workflow for assessing the in vitro metabolic stability of a compound.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound
-
Control compounds (with known high and low metabolic clearance)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLM and the test/control compound in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
Visualizing the Molecular Context
To better understand the biological and experimental context, the following diagrams are provided.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Caption: Experimental workflow for a DPP-4 inhibition assay.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of bioactive molecules, particularly DPP-4 inhibitors. While direct performance benchmarking of the intermediate itself is not feasible, the efficacy of the final compounds derived from it provides a strong testament to its utility. The pyrrolidine scaffold it provides often leads to potent inhibitors, although the ultimate activity is a result of the entire molecular structure. The choice of this building block should be guided by a balance of desired potency, synthetic tractability, and the overall pharmacokinetic profile of the target molecule. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct their own comparative studies and to better understand the biological context of their work.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, ensuring compliance with safety regulations and fostering a secure research environment.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.[1]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A flame-resistant lab coat is mandatory.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Waste Characterization: this compound should be treated as hazardous chemical waste.
-
Segregation: Do not mix this carbamate waste with other waste streams unless their compatibility is confirmed.[3][4] It is particularly important to separate halogenated from non-halogenated solvents to facilitate proper disposal and potential recycling.[5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.
Step 1: Container Selection and Labeling
-
Container: Collect the waste in a sturdy, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice.[1][3] The container must have a secure, sealable lid.
-
Labeling: As soon as waste accumulation begins, affix a "Hazardous Waste" label to the container.[6] The label must clearly identify the contents, including the full chemical name: "this compound," and the approximate quantity.
Step 2: Waste Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area near the point of generation.[4]
-
Containment: The container must be kept in secondary containment to prevent spills from reaching the environment.[3][6]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[3][6]
Step 3: Arranging for Disposal
-
Licensed Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
Prohibited Disposal Methods:
Step 4: Disposal of Empty Containers
-
Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][7]
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste.[3][7]
-
Final Disposal: After triple-rinsing and air-drying, and once all labels have been defaced or removed, the container may be disposed of as regular solid waste or recycled, in accordance with institutional policies.[3][4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation: Evacuate non-essential personnel from the spill area.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.[2]
-
Cleanup: Use an inert absorbent material to clean up the spill. The collected material should be placed in a labeled hazardous waste container for disposal.[2]
-
Reporting: Report the spill to your institution's EHS office.[3]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general guidelines for laboratory hazardous waste management.
| Parameter | Guideline |
| Maximum Waste Accumulation | Do not store more than 10 gallons of hazardous waste in the laboratory.[3] |
| Container Fullness | Request a waste pickup when the container is ¾ full.[5] |
| Empty Container Residue | Only trivial amounts of chemical should remain before rinsing.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally related carbamate and benzylpyrrolidine compounds. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this chemical.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard.[1][2] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][3] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves must be inspected before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1][4] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood).[1] If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[2] | Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Experimental Protocol: Safe Handling and Disposal
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood all safety precautions.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Remove all sources of ignition and use non-sparking tools, as dust enrichment can lead to an explosion hazard.[2][4]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in the table above before entering the designated handling area.
3. Handling the Compound:
-
Minimize dust generation and accumulation during handling.[2]
-
Do not inhale the substance.[2]
-
Use appropriate equipment for transferring the chemical to prevent spills.
4. Post-Handling Procedures:
-
Thoroughly wash hands and face after handling the compound.[2]
-
Remove contaminated clothing and wash it before reuse.[2]
-
Do not eat, drink, or smoke in the work area.[2]
5. Spill and Emergency Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[2]
-
Large Spills: Evacuate the area and prevent entry. Ventilate the area and clean up the spill observing all precautions in the PPE section.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek medical attention if irritation persists.[3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms occur.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.
6. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, or sewer systems with the chemical.[4]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[4]
Safety and Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
